Candesartan Cilexetil
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020239 | |
| Record name | Candesartan cilexetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145040-37-5 | |
| Record name | Candesartan cilexetil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Candesartan cilexetil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Candesartan cilexetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00796 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Candesartan cilexetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Candesartan cilexetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85M2X0D68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Molecular Interactions of Candesartan Cilexetil
Prodrug Conversion and Activation of Candesartan (B1668252) Cilexetil
Candesartan is administered orally as an inactive prodrug, candesartan cilexetil. wikipedia.orgnih.govresearchgate.netnih.gov This formulation is designed to enhance the drug's bioavailability. japsonline.com The activation of this compound is a rapid and complete process that occurs during its absorption from the gastrointestinal tract. researchgate.netijpsjournal.comchemicalbook.comnih.govplos.org
The hydrolysis of the ester bond in this compound results in the formation of its pharmacologically active metabolite, candesartan. nih.govijpsjournal.comchemicalbook.compatsnap.comhmdb.ca This conversion is efficient and complete, meaning all of the absorbed prodrug is bioactivated to candesartan. researchgate.netijpsjournal.comnih.govresearchgate.netnih.gov It is this active candesartan molecule that is responsible for the therapeutic effects attributed to the medication. japsonline.comijpsjournal.com
Angiotensin II Type 1 (AT1) Receptor Antagonism
The primary mechanism of action for candesartan is the selective and potent antagonism of the Angiotensin II Type 1 (AT1) receptor. researchgate.netresearchgate.netscience.gov Angiotensin II is the main vasoactive hormone of the RAAS and exerts its effects—including vasoconstriction and aldosterone (B195564) secretion—by binding to AT1 receptors. japsonline.com
Candesartan is a highly selective and competitive antagonist of the AT1 receptor. patsnap.comnih.gov Its selectivity for the AT1 receptor is more than 10,000 times greater than its affinity for the Angiotensin II Type 2 (AT2) receptor. ijpsjournal.comdrugbank.comnih.gov This ensures that candesartan specifically blocks the deleterious effects of angiotensin II mediated by the AT1 receptor, such as vasoconstriction and cardiovascular remodeling, while not interfering with the potential beneficial effects mediated by the AT2 receptor. oup.comoup.com
By binding to the AT1 receptor, candesartan competitively inhibits the binding of angiotensin II. patsnap.comnih.gov This blockade prevents angiotensin II from activating the receptor and initiating the downstream signaling pathways that lead to increased blood pressure. chemicalbook.comdrugbank.comnih.gov The inhibition of angiotensin II's vasoconstrictive and aldosterone-secreting effects results in vasodilation and a reduction in sodium and water retention. ijpsjournal.comdrugbank.compatsnap.comnih.gov
Candesartan is distinguished from other angiotensin receptor blockers (ARBs) by its unique binding characteristics to the AT1 receptor. It is classified as an "insurmountable antagonist." researchgate.netoup.comahajournals.orgnih.govnih.govnih.gov This is due to its very high binding affinity and slow dissociation rate from the AT1 receptor. nih.govnih.govoup.comnih.govdroracle.ai
Research demonstrates that candesartan binds tightly and persistently to the AT1 receptor, leading to a long-lasting blockade. researchgate.netnih.govahajournals.orgtandfonline.com In vitro studies have shown that candesartan dissociates from the receptor significantly more slowly than other ARBs like losartan (B1675146) and irbesartan. oup.comtandfonline.com This slow "off-rate" means the antagonistic effect is sustained even when plasma concentrations of the drug are low, contributing to its prolonged duration of action. ahajournals.orgnih.gov The insurmountable nature of the antagonism is characterized by a marked suppression of the maximum response to angiotensin II, rather than just a parallel shift in the concentration-response curve seen with surmountable antagonists like losartan. oup.comoup.comahajournals.org Molecular studies suggest the carboxyl group of candesartan interacts critically with the Gln257 residue in the AT1 receptor, which is a key factor for its tight binding and insurmountable properties. nih.gov
Table 1: Comparative Binding Affinities of Angiotensin Receptor Blockers (ARBs) for the AT1 Receptor
| ARB | Binding Affinity (pKi) | Relative Affinity Ranking |
| Candesartan | 8.61 ± 0.21 | Highest |
| Telmisartan | 8.19 ± 0.04 | High |
| Valsartan | 7.65 ± 0.12 | Moderate |
| Losartan | 7.17 ± 0.07 | Lowest |
| Data sourced from radioligand binding studies on expressed wild-type AT1 receptors. researchgate.netscispace.com The pKi value is the negative logarithm of the inhibitory constant (Ki); a higher pKi value indicates a higher binding affinity. |
Table 2: Dissociation of ARBs from the AT1 Receptor
| ARB | Receptor-Blocker Complex Half-Life (minutes) |
| Candesartan | ~152 |
| EXP-3174 (active metabolite of Losartan) | ~31 |
| Irbesartan | ~17 |
| Losartan | ~5 |
| Data sourced from experimental studies measuring the release rate of ARBs from the AT1 receptor. tandfonline.com |
Downstream Signaling Pathway Modulation
The blockade of the AT1 receptor by candesartan initiates a series of downstream signaling events that collectively contribute to its therapeutic efficacy. These modulatory effects extend beyond simple blood pressure reduction to encompass a range of beneficial cardiovascular and systemic actions.
Candesartan promotes vasodilation by inhibiting the potent vasoconstrictor effects of angiotensin II on vascular smooth muscle. nih.gov This leads to a reduction in total peripheral resistance and a subsequent lowering of blood pressure. drugbank.com Studies in spontaneously hypertensive rats have demonstrated that long-term administration of this compound is associated with significant vasodilation in renal, mesenteric, and hindquarter vascular beds. Furthermore, treatment with candesartan has been shown to restore tonic nitric oxide (NO) release, a key factor in endothelium-dependent vasodilation, in hypertensive patients. drugbank.com This effect may be related to an increase in the expression of endothelial nitric oxide synthase (eNOS). In spontaneously hypertensive rats, candesartan treatment was found to increase the aortic mRNA expression of eNOS.
By blocking the action of angiotensin II on the adrenal glands, candesartan indirectly reduces the secretion of aldosterone. nih.govnih.gov Aldosterone promotes the retention of sodium and water and the excretion of potassium in the kidneys. nih.gov Consequently, the inhibition of aldosterone secretion by candesartan leads to increased sodium and water excretion, which contributes to a reduction in blood volume and blood pressure. nih.govnih.gov
Angiotensin II is known to stimulate the sympathetic nervous system, leading to an increase in heart rate and blood pressure. nih.gov Candesartan, by blocking this pathway, helps to reduce sympathetic nervous system activity. nih.gov In patients with mild heart failure, treatment with candesartan has been shown to significantly decrease muscle sympathetic nerve activity (MSNA) and enhance baroreflex sensitivity. medandlife.org Similarly, in patients with congestive heart failure and preserved left ventricular ejection fraction, candesartan has been found to improve cardiac sympathetic nerve activity. nih.gov This modulation of sympathetic tone is a key component of its beneficial effects in cardiovascular disease. medandlife.org
Candesartan has demonstrated significant effects in mitigating cardiovascular remodeling and inflammation, processes that are central to the progression of heart failure and other cardiovascular diseases. Angiotensin II is known to be involved in inflammatory and fibrotic processes within the cardiovascular system. nih.gov By inhibiting these effects, candesartan may offer protective benefits against cardiovascular remodeling. nih.gov
Preclinical studies have shown that this compound can prevent and cause regression of left ventricular hypertrophy and cardiac fibrosis. nih.gov In spontaneously hypertensive rats, candesartan attenuated cardiac remodeling by improving the expression and function of mitofusin 2, a key regulator of mitochondrial fusion. ahajournals.org Furthermore, in a rat model of pressure overload, this compound was shown to prevent adverse cardiac electrical remodeling by preserving potassium channel densities and improving calcium handling. nih.gov
With regard to inflammation, candesartan has been shown to reduce markers of inflammation. In patients with heart failure, the addition of candesartan to standard therapy significantly decreased plasma levels of high-sensitivity C-reactive protein (hsCRP), a marker of systemic inflammation. researchgate.net Studies in hypertensive patients have also demonstrated that candesartan reduces oxidative stress and inflammation, as indicated by decreased urinary 8-epi-prostaglandin F2alpha and 8-hydroxydeoxyguanosine, and serum C-reactive protein, respectively. nih.gov These anti-inflammatory effects appear to be independent of its blood pressure-lowering effects. nih.gov
| Effect | Mechanism | Key Findings |
|---|---|---|
| Vasodilation | Inhibition of angiotensin II-mediated vasoconstriction | Associated with significant vasodilation in renal, mesenteric, and hindquarter vascular beds. |
| Reduced Aldosterone Secretion | Blockade of angiotensin II action on the adrenal glands | Leads to increased sodium and water excretion, reducing blood volume. nih.govnih.gov |
| Decreased Sympathetic Activity | Inhibition of angiotensin II-mediated sympathetic stimulation | Reduces muscle sympathetic nerve activity and improves cardiac sympathetic nerve activity. medandlife.orgnih.gov |
| Mitigation of Cardiovascular Remodeling | Inhibition of angiotensin II-induced cellular growth and fibrosis | Prevents and regresses left ventricular hypertrophy and cardiac fibrosis. nih.gov |
| Reduction of Inflammation | Inhibition of angiotensin II-mediated inflammatory pathways | Decreases markers of systemic inflammation such as hsCRP. researchgate.net |
This compound's primary mechanism of action is the blockade of the RAAS. drugbank.com The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. nih.gov By selectively blocking the AT1 receptor, candesartan prevents the downstream effects of angiotensin II, which include vasoconstriction, aldosterone release, and sympathetic nervous system activation. nih.govnih.gov This targeted blockade leads to a compensatory increase in plasma renin activity and angiotensin II concentrations. nih.gov However, the detrimental effects of elevated angiotensin II are prevented by the AT1 receptor blockade. nih.gov Furthermore, by blocking the AT1 receptor, candesartan leaves the angiotensin II type 2 (AT2) receptors unopposed, which may contribute to some of its beneficial effects, such as vasodilation and inhibition of cell growth. nih.gov
| Component of RAAS | Effect of this compound |
|---|---|
| Renin | Increased plasma renin activity. nih.gov |
| Angiotensin II | Increased plasma angiotensin II concentrations. nih.gov |
| AT1 Receptor | Selectively blocked. drugbank.com |
| Aldosterone | Secretion is reduced. nih.gov |
Investigation of Other Potential Molecular Targets and Pathways
Beyond its well-established role as an AT1 receptor blocker, research has begun to explore other potential molecular targets and pathways through which this compound may exert its therapeutic effects. These investigations suggest that candesartan may have pleiotropic actions that contribute to its clinical benefits.
One area of investigation is the potential for candesartan to act as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.gov PPAR-γ is a nuclear receptor that plays a key role in regulating adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity. nih.gov Some studies suggest that candesartan possesses PPAR-γ-activating properties, which may contribute to its insulin-sensitizing effects. nih.gov However, other research indicates that while candesartan may be a PPAR-γ ligand in cell-free assays, its modulation of PPAR-γ in cells is relatively weak. nih.gov
Candesartan has also been shown to modulate pathways related to oxidative stress. nih.gov In hypertensive patients, candesartan treatment has been associated with a reduction in markers of oxidative stress, an effect that appears to be independent of its impact on blood pressure. nih.gov This antioxidant effect may be mediated by a reduction in the expression of components of NADPH oxidase, a key source of reactive oxygen species in the vasculature.
Furthermore, candesartan may influence the expression and activity of matrix metalloproteinases (MMPs), enzymes involved in the turnover of the extracellular matrix. nih.gov While some studies suggest that candesartan may acutely increase MMP activity, which could be beneficial for long-term recovery after events like stroke, other research indicates that it can have an inhibitory effect on MMP expression, contributing to its anti-atherosclerotic effects. nih.govresearchgate.net
The transforming growth factor-beta (TGF-β)/Smad signaling pathway, a critical regulator of fibrosis, has also been identified as a potential target for angiotensin receptor blockers. nih.govresearchgate.net By interfering with this pathway, candesartan may contribute to the amelioration of fibrosis in various organs. nih.gov
Recent studies have also pointed to candesartan's ability to modulate ion channels and cellular proliferation. For instance, it has been shown to protect the heart from pressure overload-induced electrical remodeling by preserving potassium channel densities and improving calcium handling. ahajournals.org Additionally, candesartan has been found to inhibit the proliferation of certain cancer cells. uni.luglobethesis.com
Finally, there is emerging evidence that candesartan can exert anti-inflammatory effects through mechanisms beyond the RAAS, such as the inhibition of the NLRP3 inflammasome, a key component of the innate immune system. scienceopen.com
| Potential Target/Pathway | Observed Effect of Candesartan |
|---|---|
| PPAR-γ | Potential partial agonistic activity, may contribute to insulin sensitization. nih.govnih.gov |
| Oxidative Stress Pathways | Reduces markers of oxidative stress, independent of blood pressure reduction. nih.gov |
| Matrix Metalloproteinases (MMPs) | Modulates MMP expression and activity. nih.govnih.govresearchgate.net |
| TGF-β/Smad Pathway | May interfere with this pro-fibrotic signaling pathway. nih.govnih.govresearchgate.net |
| Ion Channels | Preserves potassium channel densities and improves calcium handling in cardiac tissue. ahajournals.org |
| Cellular Proliferation | Inhibits the proliferation of some cancer cell lines. uni.luglobethesis.com |
| NLRP3 Inflammasome | Inhibits activation, suggesting a direct anti-inflammatory effect. scienceopen.com |
Effects on SHP-1 in Insulin Signaling Pathway
Recent studies have suggested that this compound may act as a sensitive and effective inhibitor of Src homology region 2 domain-containing phosphatase-1 (SHP-1), a key negative regulator of the insulin signaling pathway. By inhibiting SHP-1, this compound is proposed to enhance insulin sensitivity. However, the detailed molecular mechanism of this interaction and its direct clinical implications are still under investigation and require further elucidation.
Modulation of Nrf2, NF-κB/IκB, Bax/Bcl-2/Cyt-c, and Ang II/Ang 1–7 Signaling Pathways in Specific Contexts (e.g., Hepatorenal Intoxication)
Please note that a significant portion of the research in this specific area is from a retracted article. While the findings are presented here for a comprehensive overview, they should be interpreted with caution.
Research, now retracted, has suggested that candesartan may offer protection against hepatorenal intoxication through the modulation of several key signaling pathways nih.govresearchgate.net.
Nrf2 and NF-κB/IκB Pathways: The retracted study indicated that candesartan could activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses nih.govresearchgate.net. This activation was proposed to mitigate oxidative stress. Concurrently, it was suggested that candesartan could suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB)/IκB signaling pathway nih.govresearchgate.net. Other non-retracted studies have also shown that candesartan can inhibit NF-κB activation in different contexts, such as in cisplatin-induced lung injury mdpi.com.
Bax/Bcl-2/Cyt-c Apoptotic Pathway: The same retracted research suggested that candesartan could modulate the intrinsic pathway of apoptosis by altering the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 nih.govresearchgate.net. It was proposed that candesartan treatment led to a decrease in Bax and an increase in Bcl-2 levels, thereby inhibiting the release of cytochrome c (Cyt-c) from the mitochondria and subsequent cell death nih.govresearchgate.net.
Ang II/Ang 1–7 Signaling: The retracted study also pointed to the modulation of the Angiotensin II (Ang II)/Angiotensin-(1–7) (Ang 1–7) axis as a potential mechanism for candesartan's protective effects nih.govresearchgate.net. The renin-angiotensin system (RAS) is known to have two main axes: the classical ACE-Ang II-AT1 receptor axis, which is generally pro-inflammatory and pro-fibrotic, and the counter-regulatory ACE2-Ang-(1–7)-Mas receptor axis, which often has protective effects nih.gov. It was suggested that candesartan's benefits might be partly due to a shift in the balance towards the protective Ang 1-7 pathway nih.govresearchgate.net.
Interactive Data Table: Summary of Candesartan's Modulatory Effects in Hepatorenal Intoxication (Based on a Retracted Study)
| Signaling Pathway | Proposed Effect of Candesartan | Potential Outcome |
| Nrf2 | Activation | Enhanced Antioxidant Defense |
| NF-κB/IκB | Suppression | Reduced Inflammation |
| Bax/Bcl-2/Cyt-c | Decreased Bax/Bcl-2 ratio | Inhibition of Apoptosis |
| Ang II/Ang 1-7 | Shift towards Ang 1-7 | Counteraction of Ang II effects |
Influence on PI3K-Akt Pathway, particularly concerning Angiotensin II Type 2 Receptor (AT2R)-mediated Neurite Outgrowth
This compound has been shown to positively influence neuronal health by promoting neurite outgrowth, a crucial process for neuronal development and regeneration. This effect is mediated through its interaction with the Angiotensin II Type 2 Receptor (AT2R) and the subsequent activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.
In models of insulin resistance, where AT2R function and Akt phosphorylation are often downregulated, treatment with candesartan has been observed to restore both. This restoration is associated with improved neurite outgrowth. The activation of the PI3K-Akt pathway appears to be a critical downstream event of AT2R stimulation that is facilitated by candesartan.
Research Findings on Candesartan and Neurite Outgrowth
| Experimental Model | Key Findings |
| Fructose-induced insulin-resistant rats | Candesartan treatment improved AT2R-mediated neurite outgrowth. |
| Fructose-induced insulin-resistant rats | Candesartan restored the expression of phosphorylated Akt. |
| In vitro dorsal root ganglia cells | Downregulation of PI3K inhibited AT2R-mediated neurite outgrowth. |
Interaction with Bacterial Membrane Phospholipids (B1166683) (e.g., Phosphatidylglycerol, Cardiolipin) in Antimicrobial Contexts
Beyond its cardiovascular applications, this compound has demonstrated surprising antimicrobial activity. This effect is attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes.
Studies have revealed that this compound specifically interacts with key phospholipids in the bacterial membrane, namely phosphatidylglycerol and cardiolipin. This interaction leads to increased membrane permeability and a dissipation of the membrane potential, ultimately causing bacterial cell death. The specificity of this interaction is highlighted by the fact that phosphatidylcholine, a phospholipid more common in mammalian cell membranes, does not significantly inhibit the antimicrobial action of this compound.
This novel mechanism of action suggests a potential for repurposing this compound in antimicrobial therapies, particularly against multidrug-resistant bacteria.
Interactive Data Table: Antimicrobial Properties of this compound
| Bacterial Membrane Component | Interaction with this compound | Consequence |
| Phosphatidylglycerol | Direct Binding | Membrane Disruption |
| Cardiolipin | Direct Binding | Increased Permeability, Loss of Membrane Potential |
| Phosphatidylcholine | Negligible Interaction | Selective action on bacterial membranes |
Table of Mentioned Compounds
Preclinical Research and Animal Models
Efficacy Studies in Animal Models of Hypertension
The antihypertensive effects of candesartan (B1668252) cilexetil have been demonstrated in several well-established rat models of hypertension, each representing different underlying pathologies and levels of renin-angiotensin system (RAS) activity. portico.org
In rodent models of renal hypertension, such as the 2-Kidney-1-Clip (2K1C) and 1-Kidney-1-Clip (1K1C) models, candesartan cilexetil has shown significant antihypertensive effects. nih.govresearchgate.net These models are characterized by hypertension resulting from renal artery stenosis. The 2K1C model is associated with high plasma renin activity, while the 1K1C model typically presents with normal renin activity. portico.org this compound has demonstrated sustained efficacy in both the 2K1C and 1K1C hypertensive rat models, indicating its effectiveness in different states of the renin-angiotensin system. researchgate.netoup.com Studies have shown its efficacy to be equivalent to or greater than that of the ACE inhibitor enalapril (B1671234) in these models. researchgate.netnih.gov
Efficacy of this compound in Renal Hypertensive Rat Models
| Model | Key Findings | Reference |
|---|---|---|
| 2-Kidney-1-Clip (2K1C) | Demonstrated sustained antihypertensive effects. | portico.orgresearchgate.net |
| 1-Kidney-1-Clip (1K1C) | Showed significant and sustained blood pressure reduction. | portico.orgresearchgate.net |
This compound has been shown to produce a slow-onset, long-lasting antihypertensive action in Spontaneously Hypertensive Rats (SHR), a genetic model of essential hypertension. nih.gov Repeated oral administration to SHR has resulted in significant, dose-dependent reductions in blood pressure over a 24-hour period. researchgate.netnih.gov For instance, once-daily administration for two weeks has been shown to reduce blood pressure by 30-50 mmHg. researchgate.net The antihypertensive effects in this model correlate well with the inhibition of angiotensin II-induced contractile responses. researchgate.net Furthermore, studies have indicated that treatment with candesartan has a modest persistent effect on blood pressure even after the withdrawal of the treatment in SHR. nih.gov
Antihypertensive Effect of this compound in SHR
| Administration Schedule | Blood Pressure Reduction | Reference |
|---|---|---|
| Repeated oral administration (1 mg/kg) once daily for 2 weeks | 30-50 mmHg reduction over 24 hours | researchgate.net |
| Dose-dependent reduction during treatment | Persistent modest effect after withdrawal | nih.gov |
The Deoxycorticosterone (DOCA)/salt hypertensive rat is a model of low-renin, salt-sensitive hypertension. portico.orgnih.govresearchgate.net In this particular model, this compound was found to have no effect on blood pressure. researchgate.net This finding highlights the mechanism of action of candesartan, which is primarily mediated through the blockade of the AT1 receptor, and suggests its limited efficacy in hypertensive states where the renin-angiotensin system is suppressed.
Investigation of Organ Protective Effects in Preclinical Settings
Beyond its blood pressure-lowering effects, a significant number of preclinical studies have indicated that this compound can provide protection to end-organs. nih.gov
Hypertension-induced left ventricular hypertrophy (LVH) is a major risk factor for cardiovascular dysfunction. portico.org Preclinical studies have consistently demonstrated that this compound can both prevent the development of and cause the regression of LVH in hypertensive animals. portico.orgnih.gov In SHR, this compound was shown to prevent the development of cardiac hypertrophy and fibrosis. portico.org Furthermore, it has been observed to reduce cardiac hypertrophy in other rat hypertension models. portico.orgresearchgate.net In pressure-overload rat models, this compound treatment attenuated left ventricular hypertrophy and fibrosis. ahajournals.org Studies have also suggested that candesartan can repress cardiac hypertrophy and remodeling, although not completely reverse it. nih.gov
Effects of this compound on Left Ventricular Hypertrophy
| Animal Model | Effect | Key Findings | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Prevention | Prevented development of cardiac hypertrophy and fibrosis. | portico.org |
| Spontaneously Hypertensive Rats (SHR) | Regression | Reduced established cardiac hypertrophy. | portico.org |
| Pressure-overload induced hypertrophied rats | Prevention | Attenuated left ventricular hypertrophy and fibrosis. | ahajournals.org |
This compound has demonstrated cardioprotective effects in various preclinical settings. nih.gov It has been shown to protect the heart against ischemia-reperfusion injury. portico.orgnih.gov In one study, a one-week treatment of normal Wistar rats with this compound protected the hearts against ischemia-reperfusion injury, as evidenced by improved postischemic cardiac function and a decreased release of creatine kinase. portico.org Furthermore, this compound has been reported to reduce myocardial damage during myocarditis. nih.gov In a rat model of dilated cardiomyopathy, candesartan treatment prevented the progression of the condition. nih.gov
Showcase this compound's Therapeutic Potential
Newark, NJ – An in-depth analysis of preclinical and animal model studies reveals the significant therapeutic potential of this compound beyond its established role in cardiovascular medicine. Emerging research highlights its renal and neuroprotective effects, as well as novel antimicrobial properties, suggesting a broader clinical utility for this compound.
Renal Protective Effects
Preclinical investigations have consistently demonstrated the renoprotective capabilities of this compound. In various animal models of renal dysfunction, the compound has been shown to effectively reduce both proteinuria and albuminuria. nih.gov Furthermore, it has been observed to inhibit histopathological changes in the kidneys, preserving renal structure and function. nih.govmedandlife.org Studies also indicate that this compound can modulate the renal expression of transforming growth factor-beta1 (TGF-β1) and collagen types I and III, key mediators in renal fibrosis. nih.gov In a rat model of cyclosporine A-induced nephrotoxicity, treatment with this compound led to a marked reduction in serum urea (B33335) and creatinine (B1669602) levels and ameliorated renal tissue damage. medandlife.org
Table 1: Summary of Renal Protective Effects in Preclinical Models
| Effect | Animal Model | Key Findings |
|---|---|---|
| Reduction of Proteinuria and Albuminuria | Various models of renal dysfunction | Significantly reduced urinary protein and albumin excretion. nih.govresearchgate.net |
| Inhibition of Histopathological Changes | Various models of renal dysfunction; Cyclosporine A-induced nephrotoxicity rat model | Preserved normal renal tissue structure and reduced tissue damage. nih.govmedandlife.org |
| Modulation of Fibrotic Markers | Various models of renal dysfunction | Controlled renal expression of TGF-β1 and collagen types I and III. nih.gov |
Neuroprotective Effects
The neuroprotective properties of this compound have been substantiated in several animal models of cerebral ischemia and stroke. In stroke-prone spontaneously hypertensive rats, candesartan has been shown to reduce the incidence of stroke. nih.gov Studies involving middle cerebral artery occlusion in rats demonstrated that treatment with candesartan reduced infarct volume and improved neurological deficit scores. nih.govnih.gov This protection is thought to be mediated, in part, through the upregulation of the AT2 receptor. nih.gov In a rat model of endothelin-1-induced middle cerebral artery occlusion, pretreatment with candesartan attenuated both infarct size and neurological deficits. nih.gov Furthermore, candesartan has been found to protect against neuronal damage in animal models of stroke by reducing blood-brain barrier leakage, cerebral hemorrhage, and neuroinflammation. nih.gov
Table 2: Neuroprotective Effects of this compound in Animal Models
| Effect | Animal Model | Key Findings |
|---|---|---|
| Reduction of Stroke Incidence | Stroke-prone spontaneously hypertensive rats | Lowered the occurrence of stroke. nih.gov |
| Reduction of Infarct Volume | Middle cerebral artery occlusion in rats | Significantly decreased the size of the cerebral infarct. nih.govnih.gov |
| Improvement of Neurological Deficits | Middle cerebral artery occlusion in rats | Improved neurological scores post-ischemia. nih.govnih.gov |
| Protection Against Cerebral Damage | Animal models of stroke | Reduced blood-brain barrier leakage, cerebral hemorrhage, and neuroinflammation. nih.gov |
Attenuation of Hepatorenal Intoxication
In a study utilizing a cadmium-induced hepatorenal intoxication model in rats, candesartan demonstrated significant protective effects. nih.govnih.gov The administration of candesartan effectively attenuated liver and kidney damage, as evidenced by the improvement of hepatic and renal function biomarkers. nih.govnih.gov Histopathological examination revealed that candesartan reversed the structural damage in both the liver and kidneys caused by cadmium toxicity. nih.govnih.gov The protective mechanism is suggested to involve the modulation of Nrf2, NF-κB, and Bax/Bcl-2/Cyt-c signaling pathways. nih.govnih.gov
Improvement of Neurological Outcomes in Neonatal Hypoxia Models
Research using a mouse model of neonatal hypoxia-induced seizures has shown that this compound can improve long-term neurological outcomes. frontiersin.orgnih.govnih.gov Treatment with the compound suppressed acute seizure-related damage and mitigated the development of aggravated seizure responses and hippocampus-dependent learning deficits later in life. frontiersin.orgnih.govnih.govrcsi.com These findings point to the potential of this compound in protecting the neonatal brain from the long-lasting harmful effects of hypoxic insults. frontiersin.orgnih.govrcsi.com
Antimicrobial Activity and Biofilm Inhibition
Recent preclinical studies have uncovered a novel application for this compound in combating multidrug-resistant bacteria.
Activity against Multidrug-Resistant Enterococcus faecalis
This compound has exhibited notable antibacterial activity against both Enterococcus faecalis and Enterococcus faecium, including linezolid-resistant strains. nih.govacs.org The minimum inhibitory concentration (MIC) was found to be ≤25 μM for these bacteria. nih.gov Time-kill curve analysis demonstrated concentration-dependent bactericidal effects. nih.gov
Inhibition of Biofilm Formation and Disruption of Bacterial Membranes
Beyond its bactericidal effects, this compound has been shown to significantly inhibit biofilm formation by E. faecalis at concentrations as low as 1/4x MIC. nih.gov The compound induces alterations in the biofilm structure. nih.gov Mechanistic studies suggest that its antibacterial action involves the disruption of bacterial membranes. nih.gov Permeability assays revealed compromised bacterial membranes and dissipation of membrane potential in E. faecalis cells following treatment. nih.gov It is proposed that this compound interacts with the membrane phospholipids (B1166683) phosphatidylglycerol and cardiolipin. nih.gov
Table 3: Antimicrobial and Biofilm Inhibition Activity of this compound
| Activity | Target Organism | Key Findings |
|---|---|---|
| Antibacterial Activity | Multidrug-resistant Enterococcus faecalis | Exhibited notable antibacterial activity with an MIC of ≤25 μM. nih.gov |
| Biofilm Inhibition | Enterococcus faecalis | Significantly inhibited biofilm formation at 1/4x MIC and altered biofilm structure. nih.gov |
| Membrane Disruption | Enterococcus faecalis | Compromised bacterial membranes and dissipated membrane potential. nih.gov |
Antimicrobial Activity and Biofilm Inhibition Studies in Preclinical Models
Synergistic Effects with Other Antimicrobials (e.g., Gentamicin, Tobramycin)
Preclinical studies have demonstrated that this compound exhibits synergistic antibacterial effects when combined with certain aminoglycoside antibiotics, specifically gentamicin and tobramycin, against Staphylococcus aureus. This synergy is particularly noteworthy as it enhances the efficacy of these conventional antibiotics, potentially offering a novel approach to combatting bacterial infections.
The synergistic activity was quantified using the checkerboard method, a standard laboratory technique to assess the interaction between two antimicrobial agents. The fractional inhibitory concentration index (FICI) is a key parameter derived from this method, with a value of ≤ 0.5 indicating synergy. In a study investigating the effects against S. aureus ATCC 43300, the combination of this compound with either gentamicin or tobramycin resulted in an FICI of 0.375, signifying a considerable synergistic effect.
This synergy translated to a significant reduction in the minimum inhibitory concentration (MIC) of the aminoglycoside antibiotics. When combined with this compound, the MIC of both gentamicin and tobramycin against S. aureus ATCC 43300 was reduced by eightfold. Time-kill assays further corroborated these findings. While sub-inhibitory concentrations of gentamicin or tobramycin alone were ineffective at reducing bacterial cell counts, their combination with this compound led to a substantial 100- to 1,000-fold reduction in the number of viable cells within a 12-hour period.
The proposed mechanism behind this synergy involves the disruption of bacterial membrane permeability by this compound, which facilitates the entry of the aminoglycoside antibiotics into the bacterial cell to reach their intracellular targets.
Table 1: Synergistic Activity of this compound with Aminoglycosides against S. aureus ATCC 43300
| Combination | FIC Index (FICI) | Fold Reduction in MIC of Aminoglycoside |
| This compound + Gentamicin | 0.375 | 8-fold |
| This compound + Tobramycin | 0.375 | 8-fold |
Molecular and Biological Parameter Studies in Preclinical Models
Information regarding the specific effect of this compound on the proliferation of stem cells with a CD117+ phenotype is not available in the reviewed preclinical research.
Preclinical and clinical studies have investigated the cytogenetic effects of candesartan, particularly its impact on genomic damage in peripheral blood lymphocytes. One key parameter analyzed is the micronucleus (MN) frequency, which is a biomarker of chromosomal damage.
In a study involving hypertensive patients, the genotoxic potential of several angiotensin II receptor blockers, including candesartan, was evaluated both in vivo and in vitro using the cytokinesis-block micronucleus (CBMN) assay in human peripheral blood lymphocytes. The results indicated that patients treated with candesartan showed a statistically significant increase in the frequency of micronuclei and binucleated cells with micronuclei (BNMN) in vivo compared to controls. However, fluorescence in situ hybridization (FISH) analysis did not reveal a significant difference in the frequency of centromeric signals within the micronuclei, suggesting that the observed damage was not primarily due to whole chromosome loss (aneugenic effect). Interestingly, a negative correlation was found between the duration of treatment and the frequency of micronuclei, indicating a potential adaptive response over time.
Conversely, another study focused on maintenance hemodialysis (MHD) patients, who typically exhibit increased genomic damage, found that treatment with candesartan significantly ameliorated this damage. arizona.edu In this patient population, the baseline micronucleus frequency in peripheral blood lymphocytes was significantly elevated compared to healthy controls. arizona.edu However, co-administration of candesartan over a period of 4.5 months led to a significant reduction in the micronucleus frequency, independent of changes in blood pressure. arizona.edu This suggests a protective effect of candesartan on the genome in the context of uremic toxicity. arizona.edu
Table 2: Summary of Cytogenetic Parameter Analysis of Candesartan
| Study Population | Assay | Key Findings |
| Hypertensive Patients | In vivo & in vitro CBMN assay | Statistically significant increase in MN and BNMN frequencies in vivo. No significant evidence of aneugenic potential. |
| Maintenance Hemodialysis Patients | Micronucleus frequency (MNF) in peripheral blood lymphocytes | Significantly ameliorated the enhanced genomic damage present in this patient group. |
Clinical Efficacy and Comparative Studies
Efficacy in Essential Hypertension
Candesartan (B1668252) cilexetil effectively lowers blood pressure in patients with essential hypertension, with a well-documented dose-response relationship and sustained long-term effects.
Clinical studies have consistently shown that candesartan cilexetil produces a dose-dependent reduction in both systolic and diastolic blood pressure. nih.govnih.govdovepress.comtandfonline.com Once-daily administration of this compound in doses ranging from 2 mg to 32 mg results in significant blood pressure decreases compared to placebo. nih.govdovepress.comnih.govresearchgate.net
One study evaluating doses of 2, 4, 8, 16, and 32 mg once daily for eight weeks found that all doses significantly reduced trough sitting diastolic and systolic blood pressure compared to placebo. nih.govdovepress.com A significant dose-response was observed, with higher doses leading to greater reductions in blood pressure. nih.govdovepress.com For instance, the placebo-corrected reduction in mean sitting diastolic blood pressure at 24 hours post-dose was 4.0 mmHg for the 4 mg dose, 6.0 mmHg for the 8 mg dose, and 7.8 mmHg for the 16 mg dose. nih.gov
The combination of this compound with hydrochlorothiazide (B1673439) also demonstrates a dose-dependent effect, with increasing doses of both components leading to greater blood pressure reductions. nih.govtandfonline.com A large, randomized, double-blind, placebo-controlled study showed that the reduction in blood pressure increased with increasing doses of the candesartan-hydrochlorothiazide combination, with systolic blood pressure reductions ranging from 5.9 to 17.4 mmHg and diastolic blood pressure reductions from 2.8 to 10.2 mmHg. nih.gov
Dose-Dependent Reduction in Trough Sitting Blood Pressure with this compound (Compared to Placebo)
| Dose (mg) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
|---|---|---|
| 2 | -8.9 | -7.1 |
| 4 | -10.5 | -8.4 |
| 8 | -9.9 | -8.7 |
| 16 | -10.7 | -7.8 |
| 32 | -12.6 | -10.2 |
This compound has proven effective across the spectrum of hypertension severity, from mild to severe. nih.govnih.gov In patients with mild to moderate essential hypertension, once-daily oral this compound at doses of 8 to 32 mg effectively reduces blood pressure. nih.gov
In patients with moderate-to-severe essential hypertension, this compound is effective as both monotherapy and in combination with other antihypertensive agents. ahajournals.org A study demonstrated that at the end of a 12-week dose-titration/maintenance period, mean sitting blood pressure fell to 141/88 mm Hg. ahajournals.org In patients with severe hypertension, a treatment regimen based on this compound, with the addition of a diuretic and a calcium antagonist as needed, has been shown to successfully control blood pressure. tandfonline.com A study involving patients with severe primary hypertension (mean baseline BP of 181/110 mmHg) showed that a fixed combination of candesartan with hydrochlorothiazide resulted in a mean blood pressure reduction of 38/29 mmHg. nih.gov
Efficacy of this compound in Isolated Systolic Hypertension
| Parameter | Result |
|---|---|
| Mean Systolic BP Reduction | 16.5 mmHg |
| Mean Diastolic BP Reduction | 4.5 mmHg |
| Blood Pressure Control Rate (SBP <140 mmHg) | 49% |
Efficacy in Special Patient Populations
The antihypertensive effects of this compound have also been established in pediatric populations.
This compound is an effective and well-tolerated antihypertensive agent for children and adolescents aged 6 to 17 years. nih.gov A 4-week, randomized, double-blind, placebo-controlled study involving 240 children in this age group showed that this compound led to a placebo-corrected reduction in systolic blood pressure of 4.9 to 7.5 mmHg and in diastolic blood pressure of 3.0 to 6.2 mmHg. nih.gov
In a separate study of 17 pediatric patients (aged 0.5–16 years) with chronic arterial hypertension, this compound reduced blood pressure by a median of 9/9 mmHg (systolic/diastolic). scilit.comnih.gov Another study in hypertensive children aged 1 to less than 6 years found that this compound at doses of 0.05, 0.20, and 0.40 mg/kg/day for 4 weeks induced significant dose-dependent reductions from baseline in both sitting systolic and diastolic blood pressure. researchgate.net At the end of the 4 weeks, systolic blood pressure declined by 6, 9, and 12 mmHg across the three dose groups, respectively. researchgate.net
Blood Pressure Reduction with this compound in Pediatric Hypertension (Aged 1 to <6 years)
| Dose (mg/kg/day) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
|---|---|---|
| 0.05 | 6 | 5 |
| 0.20 | 9 | 8 |
| 0.40 | 12 | 11 |
Elderly Patients
This compound has demonstrated significant antihypertensive efficacy in elderly patients (over 65 years of age). In a 12-week, double-blind, placebo-controlled study involving 350 patients with essential hypertension, those treated with this compound experienced a mean placebo-corrected reduction in supine diastolic blood pressure of 7.5 mm Hg and a corresponding reduction in supine systolic blood pressure of 13.6 mm Hg. nih.govtandfonline.com Another 8-week multicenter study involving 3013 elderly patients (older than 65) showed that at week 8, mean changes from baseline were -25.8 mmHg for systolic, -13.2 mmHg for diastolic, and -12.7 mmHg for pulse pressure. researchgate.net The antihypertensive effect of this compound in this demographic is not significantly different from that observed in younger individuals. researchgate.netnih.gov
A 24-week study comparing this compound with hydrochlorothiazide in patients aged 75 years or older found no statistically significant difference in antihypertensive efficacy between the two treatments. researchgate.net The adjusted mean change in sitting diastolic blood pressure from baseline was -12.0 mm Hg for the this compound group and -11.4 mm Hg for the hydrochlorothiazide group. researchgate.net
Interactive Data Table: Efficacy of this compound in Elderly Patients
| Study Population | Treatment Duration | Parameter | Placebo-Corrected Reduction |
|---|---|---|---|
| Elderly Hypertensive Patients (>65 years) | 12 weeks | Supine Diastolic BP | 7.5 mm Hg nih.govtandfonline.com |
| Elderly Hypertensive Patients (>65 years) | 12 weeks | Supine Systolic BP | 13.6 mm Hg nih.govtandfonline.com |
| Elderly Hypertensive Patients (>65 years) | 8 weeks | Mean Systolic BP Change | -25.8 mm Hg researchgate.net |
| Elderly Hypertensive Patients (>65 years) | 8 weeks | Mean Diastolic BP Change | -13.2 mm Hg researchgate.net |
Patients with Diabetes Mellitus (Type 2) and Microalbuminuria
In hypertensive patients with type 2 diabetes and nephropathy, this compound has been shown to effectively reduce albuminuria. A double-blind, randomized, cross-over trial evaluated the effects of different doses of candesartan on albuminuria. Compared to placebo, candesartan reduced albuminuria by 33% at 8 mg, 59% at 16 mg, and 52% at 32 mg daily. diabetesjournals.org The 16 mg and 32 mg doses were significantly more effective in reducing albuminuria than the 8 mg dose, with no significant difference between the two higher doses. diabetesjournals.org
Another study, the CHILI T2D, which was a non-interventional, open-label study, looked at the effects of a fixed-dose combination of this compound 16 mg and hydrochlorothiazide 12.5 mg in 4110 patients with type 2 diabetes, uncontrolled hypertension, and microalbuminuria. nih.gov This combination therapy resulted in a significant reduction in microalbuminuria by 28.8%. nih.gov
Interactive Data Table: Effect of this compound on Albuminuria in Type 2 Diabetes
| Study Design | Treatment | Duration | Reduction in Albuminuria |
|---|---|---|---|
| Double-blind, randomized, cross-over trial | Candesartan 8 mg | 2 months | 33% diabetesjournals.org |
| Double-blind, randomized, cross-over trial | Candesartan 16 mg | 2 months | 59% diabetesjournals.org |
| Double-blind, randomized, cross-over trial | Candesartan 32 mg | 2 months | 52% diabetesjournals.org |
| Non-interventional, open-label study | Candesartan 16 mg / HCTZ 12.5 mg | 12 weeks | 28.8% nih.gov |
Patients with Heart Failure (e.g., CHARM Programme)
The Candesartan in Heart Failure – Assessment of Reduction in Mortality and Morbidity (CHARM) programme was a series of clinical trials designed to evaluate the efficacy of this compound in a broad spectrum of patients with symptomatic heart failure. nih.govtandfonline.comtandfonline.com The programme consisted of three independent, parallel, placebo-controlled studies that included patients with reduced left ventricular ejection fraction (LVEF ≤ 40%), whether they were tolerant or intolerant to ACE inhibitors, and patients with preserved LVEF (>40%). nih.gov
The CHARM-Added trial, which included patients with LVEF less than or equal to 40% already being treated with an ACE inhibitor, found that the addition of candesartan significantly reduced the primary outcome of cardiovascular death or hospitalization for chronic heart failure compared with placebo (38% vs 42%). nih.gov
Gender-Specific Efficacy
A large, randomized, double-blind, parallel-group study was conducted to compare the antihypertensive efficacy of this compound with enalapril (B1671234) and hydrochlorothiazide in hypertensive women aged 40 to 69 years. nih.gov After 12 weeks of treatment, this compound lowered seated blood pressure by 19/11 mm Hg. nih.gov This reduction was significantly greater than that observed with enalapril (13/9 mm Hg) or hydrochlorothiazide (13/8 mm Hg). nih.gov The proportion of female patients with controlled diastolic blood pressure (<90 mm Hg) after 12 weeks was 60% for this compound, 51% for enalapril, and 43% for hydrochlorothiazide. nih.gov
Another study noted that age and sex did not influence the antihypertensive effect of this compound. researchgate.net
Ethnic Variations in Efficacy (e.g., Black vs. Non-Black Patients, Tolaki vs. Muna Ethnicity)
The antihypertensive response to this compound can vary among different ethnic groups.
Black vs. Non-Black Patients: In a 4-week randomized, double-blind, placebo-controlled study in hypertensive children, the blood pressure reduction with candesartan was less in Black patients than in non-Black patients. nih.gov The placebo-corrected reduction in sitting systolic blood pressure was 4.8 mm Hg in Black patients versus 7.9 mm Hg in non-Black patients. nih.gov Similarly, the reduction in sitting diastolic blood pressure was 3.9 mm Hg in Black patients compared to 6.7 mm Hg in non-Blacks. nih.gov The Association of Black Cardiologists (ABC) Trial, a 12-week study in 304 Black adults, found that this compound was significantly more effective than placebo in reducing trough sitting systolic and diastolic blood pressure at week 8 (6.4/5.1 mmHg versus 1.3/2.7 mmHg). nih.gov
Tolaki vs. Muna Ethnicity: A study comparing the efficacy of this compound monotherapy for one month in hypertensive patients of the Tolaki and Muna ethnicities in Indonesia found a significant difference in response. rjptonline.orgresearchgate.netrjptonline.org The decrease in both systolic and diastolic blood pressure was greater in the Tolaki ethnic group compared to the Muna ethnic group. rjptonline.orgresearchgate.netrjptonline.org
Interactive Data Table: Ethnic Variations in this compound Efficacy
| Ethnicity Comparison | Parameter | Blood Pressure Reduction (Candesartan Group) |
|---|---|---|
| Black vs. Non-Black (Pediatric) | Placebo-Corrected Systolic BP | 4.8 mm Hg (Black) vs. 7.9 mm Hg (Non-Black) nih.gov |
| Black vs. Non-Black (Pediatric) | Placebo-Corrected Diastolic BP | 3.9 mm Hg (Black) vs. 6.7 mm Hg (Non-Black) nih.gov |
| Tolaki vs. Muna | Median Systolic BP Decrease | -33 mmHg (Tolaki) vs. -10 mmHg (Muna) rjptonline.orgresearchgate.netrjptonline.org |
| Tolaki vs. Muna | Median Diastolic BP Decrease | -10 mmHg (Tolaki) vs. -5 mmHg (Muna) rjptonline.orgresearchgate.netrjptonline.org |
Combination Therapy Studies
With Hydrochlorothiazide
The combination of this compound and hydrochlorothiazide has been shown to be a highly effective treatment for hypertension, with clinical trials demonstrating that the combination is significantly more efficacious than either agent alone. nih.gov
In placebo-controlled trials of 8 to 12 weeks, the combination of this compound and hydrochlorothiazide resulted in placebo-adjusted decreases in sitting systolic and diastolic blood pressures of 14-18/8-11 mm Hg at doses of 16 mg/12.5 mg and 32 mg/12.5 mg. drugs.com For the 32 mg/25 mg combination, the placebo-adjusted decreases were 16-19/9-11 mm Hg. drugs.com
The CHILI T2D study, which focused on high-risk patients with type 2 diabetes and microalbuminuria, found that the fixed-dose combination of this compound 16 mg/hydrochlorothiazide 12.5 mg resulted in a substantial office blood pressure reduction of -27.1/-13.1 mmHg from a baseline of 158.5/92.5 mmHg. nih.govresearchgate.net
Furthermore, in the ABC Trial involving Black hypertensive patients, the addition of hydrochlorothiazide 12.5 mg was necessary for 27% of patients in the candesartan group to achieve blood pressure control, compared to 50% in the placebo group, demonstrating the additional efficacy of the combination. nih.govresearchgate.net
Interactive Data Table: Efficacy of this compound in Combination with Hydrochlorothiazide
| Study Population | Candesartan/HCTZ Dose | Placebo-Adjusted BP Reduction (Systolic/Diastolic) |
|---|---|---|
| Hypertensive Patients | 16 mg/12.5 mg & 32 mg/12.5 mg | 14-18 / 8-11 mm Hg drugs.com |
| Hypertensive Patients | 32 mg/25 mg | 16-19 / 9-11 mm Hg drugs.com |
| Type 2 Diabetes & Microalbuminuria | 16 mg/12.5 mg | -27.1 / -13.1 mm Hg (Office BP Reduction) nih.govresearchgate.net |
With Amlodipine (B1666008)
Clinical trials comparing this compound with the calcium channel blocker amlodipine have shown both drugs to be highly effective in managing mild hypertension. nih.govresearchgate.net In an 8-week, double-blind, randomized study known as the CASTLE (Comparison of Candesartan and Amlodipine for Safety, Tolerability and Efficacy) trial, there were no statistically significant differences in the reduction of mean systolic or diastolic blood pressure between the two treatments. nih.govresearchgate.net The mean reduction in systolic/diastolic blood pressure was -15.2/-10.2 mm Hg for this compound and -15.4/-11.3 mm Hg for amlodipine. nih.govresearchgate.net
However, a significant advantage for this compound was observed in terms of tolerability, specifically concerning peripheral edema. nih.govresearchgate.net The incidence of peripheral edema was significantly lower in the this compound group (8.9%) compared to the amlodipine group (22.1%). nih.govresearchgate.net This difference was also reflected in the discontinuation rates, with 3.3% of patients on this compound discontinuing treatment compared to 9.4% on amlodipine. nih.govresearchgate.net
Another comparative study, the CASE-J trial, also found no significant difference in the primary cardiovascular endpoint between candesartan-based and amlodipine-based treatment regimens in high-risk Japanese hypertensive patients. ahajournals.org While amlodipine resulted in slightly lower blood pressure readings, candesartan was more effective in preventing the new onset of diabetes. ahajournals.org Fixed-dose combination therapy of this compound and amlodipine has been shown to lower blood pressure safely and rapidly, suggesting a potential to improve blood pressure control rates. nih.govresearchgate.net
| Parameter | This compound | Amlodipine |
|---|---|---|
| Mean Systolic/Diastolic BP Reduction | -15.2/-10.2 mm Hg | -15.4/-11.3 mm Hg |
| Patients Controlled (DBP <90 mm Hg) | 79% | 87% |
| Incidence of Peripheral Edema | 8.9% | 22.1% |
| Treatment Discontinuation Rate | 3.3% | 9.4% |
With Beta-Blockers
The addition of this compound to a therapeutic regimen that includes beta-blockers has been shown to provide further blood pressure reduction in patients with uncontrolled hypertension. The ACTION (A Clinical Experience Trial of this compound in Uncontrolled Hypertensive Patients) study, a large-scale, open-label trial, demonstrated the efficacy of this compound as an add-on therapy. nih.govoup.com
In patients with essential hypertension already receiving beta-blockers, the addition of this compound resulted in a mean systolic/diastolic blood pressure reduction of 16.5/10.4 mm Hg. nih.govoup.com For patients with isolated systolic hypertension, the additional reduction was 14.0/4.8 mm Hg. nih.govoup.com These findings indicate that this compound can be effectively and safely combined with beta-blockers to achieve better blood pressure control. nih.gov
With ACE Inhibitors (e.g., Enalapril)
Comparative studies have established that this compound has an antihypertensive efficacy equivalent to that of the angiotensin-converting enzyme (ACE) inhibitor enalapril. researchgate.netoup.comnih.gov In a multicenter, double-blind trial, this compound (8-16 mg) and enalapril (10-20 mg) produced similar reductions in both systolic and diastolic blood pressure. nih.gov Another study found comparable reductions in trough blood pressure, with a mean reduction of 13/10 mm Hg for this compound and 14/10 mm Hg for enalapril. nih.gov
The CATCH (Candesartan Assessment in the Treatment of Cardiac Hypertrophy) study specifically compared the effects of this compound and enalapril on left ventricular mass index (LVMI) in hypertensive patients with left ventricular hypertrophy. nih.gov Both drugs were found to be equally effective in reducing blood pressure and LVMI over a 48-week period. nih.gov A key differentiating factor is tolerability; this compound is associated with a significantly lower incidence of cough, a common side effect of ACE inhibitors. researchgate.netnih.gov
| Background Therapy | Essential Hypertension (SBP/DBP) | Isolated Systolic Hypertension (SBP/DBP) |
|---|---|---|
| Beta-Blockers | 16.5/10.4 mm Hg | 14.0/4.8 mm Hg |
| ACE Inhibitors | 15.3/10.0 mm Hg | 13.4/4.3 mm Hg |
| Alpha-Blockers | 16.4/10.4 mm Hg | 11.6/4.5 mm Hg |
With Alpha-Blockers
Similar to its use with other antihypertensive classes, this compound has demonstrated additive blood pressure-lowering effects when combined with alpha-blockers. Data from the ACTION study showed that for patients with essential hypertension whose blood pressure was not controlled by an alpha-blocker alone, adding this compound led to a mean systolic/diastolic blood pressure reduction of 16.4/10.4 mm Hg. nih.govoup.com In the subgroup with isolated systolic hypertension, the addition of this compound to an alpha-blocker resulted in a mean reduction of 11.6/4.5 mm Hg. nih.govoup.com Preclinical studies in spontaneously hypertensive rats also indicated that the combination with the alpha-blocker prazosin (B1663645) intensified the blood pressure reduction more than additively. nih.gov
Dual Blockade of the Renin-Angiotensin System (RAS) Considerations
The strategy of dual blockade of the renin-angiotensin system (RAS), by combining an angiotensin receptor blocker (ARB) like candesartan with an ACE inhibitor, has been investigated. The rationale is to achieve a more complete inhibition of the RAS. The CHARM-Added trial demonstrated that adding candesartan to standard therapy, including an ACE inhibitor, in patients with chronic heart failure resulted in a significant reduction in cardiovascular death and hospitalizations for heart failure. acc.org2minutemedicine.com
However, combining RAS blockers is associated with increased risks of hypotension, hyperkalemia, and renal function changes, including acute kidney injury. nih.gov While one study showed that the combination of lisinopril (B193118) and candesartan was more effective at lowering blood pressure and albuminuria than either agent alone, it also produced increases in creatinine (B1669602) and urea (B33335) concentrations. nih.gov Therefore, the combination of candesartan with an ACE inhibitor requires careful monitoring of blood pressure, serum creatinine, and potassium levels. nih.govnih.gov
Specific Therapeutic Applications Beyond Hypertension
Congestive Heart Failure
This compound has a well-established role in the treatment of congestive heart failure (CHF), primarily supported by the extensive Candesartan in Heart Failure: Assessment of Reduction in Mortality and Morbidity (CHARM) program. nih.govmedscape.com This program consisted of three parallel, randomized, double-blind, placebo-controlled trials investigating candesartan in a broad spectrum of patients with symptomatic heart failure. medscape.com
CHARM-Alternative : This trial involved 2,028 patients with a left ventricular ejection fraction (LVEF) of 40% or less who were intolerant to ACE inhibitors. medscape.com Candesartan significantly reduced the primary endpoint of cardiovascular death or hospital admission for CHF by 23% compared to placebo. medscape.comnih.gov
CHARM-Added : This trial included 2,548 patients with an LVEF of 40% or less who were already being treated with an ACE inhibitor. acc.orgmedscape.com The addition of candesartan resulted in a significant 15% relative risk reduction in cardiovascular death or CHF hospitalization. acc.orgmedscape.com This benefit was observed on top of optimal standard therapies, including beta-blockers in 55% of patients. medscape.com
CHARM-Preserved : This trial studied 3,023 patients with a preserved LVEF (greater than 40%). While there was no significant reduction in cardiovascular death, candesartan did lead to a significant reduction in hospital admissions for CHF. medscape.comnih.govnih.gov
| Trial | Patient Population (Symptomatic HF) | Primary Outcome (CV Death or CHF Hospitalization) |
|---|---|---|
| CHARM-Alternative | LVEF ≤ 40%, ACE inhibitor intolerant | 23% relative risk reduction with candesartan vs. placebo |
| CHARM-Added | LVEF ≤ 40%, on ACE inhibitor therapy | 15% relative risk reduction with candesartan vs. placebo |
| CHARM-Preserved | LVEF > 40% | Significant reduction in CHF hospitalizations; no significant effect on CV death |
Diabetic Nephropathy
This compound has demonstrated significant efficacy in the management of diabetic nephropathy, primarily through its ability to reduce albuminuria, a key indicator of kidney damage. A double-blind, randomized, crossover trial involving 23 hypertensive patients with type 2 diabetes and nephropathy evaluated the renoprotective effects of different doses of candesartan. nih.gov The study revealed a dose-dependent reduction in albuminuria compared to placebo. nih.gov
Notably, the 16 mg and 32 mg daily doses of candesartan resulted in a significantly greater reduction in albuminuria than the 8 mg dose. nih.gov Specifically, the mean reductions in albuminuria were 33% for the 8 mg dose, 59% for the 16 mg dose, and 52% for the 32 mg dose. nih.gov While all three doses effectively lowered 24-hour systolic and diastolic blood pressure, there were no significant differences in blood pressure reduction between the doses. nih.gov The study concluded that 16 mg of candesartan daily was the optimal dose for renoprotection in this patient population, based on the short-term reduction in albuminuria. nih.gov
Further evidence of candesartan's efficacy in diabetic nephropathy comes from a prospective, multicenter, randomized, double-blind study in 127 Japanese subjects with type 2 diabetes and proteinuria. nih.gov This 12-week study demonstrated a dose-related reduction in proteinuria with candesartan treatment. nih.gov The 4 mg and 8 mg doses of this compound showed an 18.1% and 5.8% reduction in proteinuria, respectively, whereas the placebo group experienced a 32.2% increase. nih.gov These findings underscore the utility of this compound in reducing proteinuria in individuals with diabetes. nih.gov
Table 1: Effect of this compound on Albuminuria in Hypertensive Type 2 Diabetic Patients with Nephropathy
| Dosage | Mean Reduction in Albuminuria (%) |
|---|---|
| 8 mg | 33% |
| 16 mg | 59% |
| 32 mg | 52% |
Data from a double-blind, randomized, cross-over trial. nih.gov
Left Ventricular Hypertrophy
This compound has been shown to be effective in regressing left ventricular hypertrophy (LVH), a common complication of hypertension. The Candesartan Assessment in the Treatment of Cardiac Hypertrophy (CATCH) study, a multicenter, prospective, randomized, double-blind trial, compared the effects of this compound with the ACE inhibitor enalapril in 239 hypertensive patients with LVH. nih.gov
In the intention-to-treat analysis involving 196 patients, both candesartan and enalapril significantly reduced systolic and diastolic blood pressure to a similar extent. nih.gov More importantly, both treatments led to a comparable reduction in the left ventricular mass index (LVMI). nih.gov Candesartan reduced LVMI by 15.0 g/m², while enalapril reduced it by 13.1 g/m². nih.gov The percentage of patients who achieved normalization of LVMI was slightly, though not significantly, higher with candesartan (36.3%) compared to enalapril (28.6%). nih.gov
A prospective, non-comparative, open-label clinical evaluation known as the VIPE study also investigated the effects of a candesartan-based regimen on 97 hypertensive patients with echocardiographic evidence of LVH. researchgate.net After six months of treatment, there was a significant decrease in LVMI of 17.01 g/m². researchgate.net Furthermore, a 12-month open-label study in a real-world practice setting involving 276 patients with uncontrolled essential hypertension demonstrated that candesartan treatment led to a significant decrease in the prevalence of LVH, from 24% at the beginning of the study to 20% at the end. mdedge.com Observable LVH regression was noted in 19% of the patients who initially had LVH. mdedge.com
Table 2: Comparative Efficacy of Candesartan and Enalapril on Left Ventricular Mass Index (LVMI) in the CATCH Study
| Treatment Group | Mean Reduction in LVMI (g/m²) | Normalization of LVMI (%) |
|---|---|---|
| This compound | 15.0 | 36.3% |
| Enalapril | 13.1 | 28.6% |
Data from the Candesartan Assessment in the Treatment of Cardiac Hypertrophy (CATCH) study. nih.gov
Potential in Migraine Prophylaxis
Clinical evidence suggests a potential role for this compound in the prophylactic treatment of migraine. A randomized, double-blind, placebo-controlled crossover study was conducted in 60 patients who experienced two to six migraine attacks per month. nih.gov The study consisted of two 12-week treatment periods separated by a 4-week placebo washout period. nih.gov
The results of this trial showed that candesartan was significantly more effective than placebo in reducing the frequency of headaches. nih.gov In the intention-to-treat analysis of 57 patients, the mean number of days with headache over a 12-week period was 13.6 with candesartan, compared to 18.5 with placebo. nih.gov Several secondary endpoints also favored candesartan, including a reduction in the number of hours with headache, days with migraine, and hours with migraine. nih.gov Specifically, the number of days with migraine decreased from 12.6 with placebo to 9.0 with candesartan. nih.gov
A retrospective real-world study involving 81 patients (68 with chronic migraine) further explored the subjective efficacy of candesartan. nih.gov In this study, 38 patients reported a positive response to candesartan treatment. nih.gov Interestingly, a multivariate logistic regression model indicated that younger age and a longer duration of the disease were associated with a good response to candesartan, while the presence of a daily headache was associated with a reduced likelihood of a beneficial effect. nih.gov
Table 3: Efficacy of Candesartan in Migraine Prophylaxis (12-Week Period)
| Outcome Measure | Placebo | Candesartan |
|---|---|---|
| Mean number of days with headache | 18.5 | 13.6 |
| Mean number of days with migraine | 12.6 | 9.0 |
| Mean hours with headache | 139 | 95 |
| Mean hours with migraine | 92.2 | 59.4 |
Data from a randomized, double-blind, placebo-controlled crossover study. nih.gov
Cardiovascular Risk Reduction
This compound has been evaluated for its role in reducing cardiovascular risk, particularly in patients with heart failure. A 6-month randomized, double-blind, placebo-controlled study involving 305 patients with congestive heart failure (CHF) who were not receiving ACE inhibitor therapy assessed the efficacy of candesartan in preventing the progression of CHF. nih.gov
The study was terminated prematurely after a second interim safety analysis revealed a significant benefit in the candesartan group. nih.gov The incidence of confirmed progression of CHF was significantly lower in patients receiving candesartan (7.4%) compared to those on placebo (22.2%), representing a risk reduction of 66.7%. nih.gov Furthermore, the incidence of cardiovascular events was also significantly lower with candesartan treatment (10.8%) versus placebo (22.9%), which corresponds to a risk reduction of 52.8%. nih.gov
The Candesartan in Heart Failure: Assessment of Reduction in Mortality and Morbidity (CHARM) program further established the benefits of candesartan in patients with chronic heart failure. In the CHARM-Added trial, which included patients already receiving ACE inhibitors, the addition of candesartan resulted in a 15% relative risk reduction in the primary endpoint of cardiovascular death or hospital admission for heart failure compared to placebo after a median follow-up of 41 months. nih.gov This reduction was driven by a 16% relative risk reduction in cardiovascular death and a 17% reduction in hospitalization for heart failure. nih.gov
Table 4: Cardiovascular Outcomes with Candesartan in Patients with Congestive Heart Failure
| Outcome | Placebo Group (%) | Candesartan Group (%) | Risk Reduction (%) |
|---|---|---|---|
| Progression of CHF | 22.2% | 7.4% | 66.7% |
| Cardiovascular Events | 22.9% | 10.8% | 52.8% |
Data from a 6-month randomized, double-blind, placebo-controlled study. nih.gov
Adverse Effects and Safety Profile of Candesartan Cilexetil
Systemic Adverse Event Profiles
Headache and dizziness are among the more frequently reported adverse events in patients taking candesartan (B1668252) cilexetil. nih.govdrugs.com In placebo-controlled trials, dizziness was reported in 4% of patients treated with candesartan cilexetil compared to 3% of patients on placebo. drugs.com Headache was a common reason for the discontinuation of therapy, accounting for 0.6% of discontinuations, with dizziness accounting for 0.3%. drugs.com
Dizziness, lightheadedness, or fainting may occur, particularly when rising from a sitting or lying position. drugs.commayoclinic.org These symptoms are often related to the blood pressure-lowering effect of the medication. patsnap.com Syncope, or fainting, has been reported rarely in controlled clinical trials. hres.ca
| Adverse Event | This compound (n=2350) | Placebo (n=1027) |
|---|---|---|
| Dizziness | 4% | 3% |
| Headache | Reason for discontinuation in 0.6% of this compound patients |
Gastrointestinal side effects such as nausea, vomiting, and diarrhea have been reported with this compound use. patsnap.com These symptoms are generally considered mild and may resolve as the body adjusts to the medication. patsnap.com Abdominal pain is another gastrointestinal disturbance that may occur. mayoclinic.orgmedindia.net Severe or persistent nausea, vomiting, or diarrhea can lead to dehydration and a subsequent drop in blood pressure. drugs.commayoclinic.org
Upper respiratory tract infections are a commonly reported adverse event in patients receiving this compound. nih.govdrugs.com In placebo-controlled clinical trials, upper respiratory tract infection was observed in 6% of patients treated with this compound, compared to 4% of those receiving a placebo. drugs.com Other respiratory symptoms that have been reported include pharyngitis (sore throat), rhinitis (nasal congestion), and sinusitis. drugs.comdrugs.compatsnap.comhealthline.com Unlike angiotensin-converting enzyme (ACE) inhibitors, this compound is not associated with a dry, nonproductive cough. oup.com
| Adverse Event | This compound (n=2350) | Placebo (n=1027) |
|---|---|---|
| Upper Respiratory Tract Infection | 6% | 4% |
| Pharyngitis | 2% | 1% |
| Rhinitis | 2% | 1% |
Allergic skin reactions to this compound are considered rare but can occur. patsnap.com These reactions may manifest as rash, itching (pruritus), and hives (urticaria). patsnap.comdrugs.com In very rare instances, more severe dermatological reactions such as angioedema, which involves swelling of the face, lips, tongue, or throat, have been reported. drugs.comrxlist.com
Musculoskeletal pain is another potential adverse effect of this compound. patient.info Back pain has been reported in clinical trials, with an incidence of 3% in patients treated with this compound, compared to 2% in the placebo group. drugs.com Other reported musculoskeletal issues include joint pain and muscle cramps. mayoclinic.orgmedindia.net
Hyperkalemia and Renal Impairment Considerations
This compound can affect kidney function and potassium levels in the blood. patsnap.com Drugs that inhibit the renin-angiotensin system, including this compound, can lead to hyperkalemia (high potassium levels). drugs.comfda.report In the CHARM (Candesartan in Heart and Reduced ejection fraction) program, the incidence of hyperkalemia was 6.3% in patients treated with this compound, versus 2.1% in those receiving a placebo. drugs.comfda.report The risk of hyperkalemia is increased with the concurrent use of other medications that can also elevate potassium levels. nih.gov
This compound can also impact renal function, particularly in individuals with pre-existing kidney conditions. patsnap.com Worsening of renal function, including the potential for acute renal failure, is a known risk, especially in patients with conditions such as renal artery stenosis, severe congestive heart failure, or volume depletion. nih.govdrugs.com In the CHARM program, abnormal renal function was a serious adverse reaction, and monitoring of kidney function through blood tests is often recommended for patients on this medication. nih.govpatsnap.com
| Adverse Event | This compound | Placebo |
|---|---|---|
| Hyperkalemia | 6.3% | 2.1% |
Incidence and Risk Factors for Hyperkalemia
Hyperkalemia, or elevated potassium levels in the blood, is a known complication of drugs that inhibit the renin-angiotensin-aldosterone system (RAAS), including this compound.
Detailed findings from the Candesartan in Heart Failure—Assessment of Reduction in Mortality and Morbidity (CHARM) program, which involved 7,599 patients, provide significant insights into the incidence of hyperkalemia. nih.govjacc.org In this program, candesartan therapy was shown to triple the background risk of developing potentially serious hyperkalemia in patients with heart failure. the-hospitalist.orgmdedge.com
Several factors have been identified that increase the risk of developing hyperkalemia, independent of treatment. An analysis of the CHARM data identified the following significant predictors:
Baseline renal insufficiency (creatinine ≥2.0 mg/dL) or baseline hyperkalemia (K+ ≥5.0 mmol/L) conferred an approximate fivefold increase in risk. nih.govthe-hospitalist.orgmdedge.commdedge.com
Age greater than or equal to 75 years was associated with roughly a twofold increased risk. nih.govthe-hospitalist.orgmdedge.commdedge.com
A history of diabetes . nih.govthe-hospitalist.orgmdedge.commdedge.com
Concurrent use of other RAAS inhibitors, such as ACE inhibitors , or spironolactone . nih.govnih.gov
It is important to note that hyperkalemic events were not limited to the initial dose-titration period but occurred throughout the follow-up period of the study. the-hospitalist.orgmdedge.commdedge.com Careful monitoring of serum potassium is therefore critical in patients receiving candesartan, particularly those with identifiable risk factors. nih.govjacc.org
| Event Type | Candesartan Group (%) | Placebo Group (%) |
|---|---|---|
| Concerning Hyperkalemia | 5.2 | 1.8 |
| Serious Hyperkalemia | 1.8 | 1.1 |
Renal Dysfunction, particularly in susceptible patients
Candesartan can cause changes in renal function, which are generally related to its mechanism of action rather than direct kidney toxicity. droracle.ai By blocking the renin-angiotensin-aldosterone system, candesartan can cause a temporary and modest reduction in the glomerular filtration rate (GFR) and an increase in serum creatinine (B1669602), especially when initiating therapy. droracle.ai This effect is typically hemodynamic and often stabilizes with continued treatment. droracle.ai
Patients whose renal function is particularly dependent on the activity of the RAAS are at a higher risk of developing clinically significant decreases in renal function, including oliguria, progressive azotemia, or acute renal failure. drugs.com Susceptible patient populations include those with:
Renal artery stenosis droracle.aidrugs.com
Chronic kidney disease droracle.aidrugs.com
Severe congestive heart failure droracle.aidrugs.com
Volume depletion droracle.aidrugs.com
In hypertensive patients with renal insufficiency, serum concentrations of candesartan are elevated. droracle.ai Studies have shown that in patients with severe renal impairment (creatinine clearance <30 mL/min/1.73m2), the area under the curve (AUC) and maximum concentration (Cmax) of candesartan were approximately doubled after repeated dosing compared to patients with normal kidney function. droracle.ai
However, candesartan is also used for its nephroprotective effects, particularly in patients with diabetic nephropathy. droracle.ai The Study on Evaluation of this compound after Renal Transplantation (SECRET) found that candesartan improved blood pressure control and decreased proteinuria in renal transplant recipients, although it was associated with generally small increases in serum creatinine and potassium. oup.com Regular monitoring of renal function is recommended for all patients receiving candesartan, especially those in high-risk groups. nih.govdroracle.ai
Allergic and Immunologic Reactions (e.g., Angioedema, Hypersensitivity)
Allergic and immunologic reactions to candesartan are infrequent but can be serious. Angioedema, a rare but potentially fatal adverse reaction characterized by localized swelling of deep tissues, has been reported. nih.gov
While angioedema is more commonly associated with angiotensin-converting enzyme (ACE) inhibitors, with a reported frequency of 0.1-0.2% in large clinical trials, cases have also been documented with ARBs like candesartan. nih.govresearchgate.net The mechanism is thought to be different from that of ACE inhibitors, which cause an accumulation of bradykinin. nih.gov The existence of ARB-induced angioedema suggests that alternative mechanisms may be involved. nih.govresearchgate.net
Case reports have described the occurrence of angioedema in patients taking candesartan, including those with a known intolerance to ACE inhibitors. nih.gov In one case, a 53-year-old woman with a history of ACE inhibitor intolerance developed angioedema while on candesartan, which resolved completely within 24 hours of stopping the drug and receiving immunosuppressive therapy. nih.gov Therefore, patients with a history of ACE inhibitor-induced angioedema should be counseled and monitored closely if they are started on an ARB. nih.gov
Fetal Development Considerations and Contraindications in Pregnancy
The use of drugs that act on the renin-angiotensin system, such as candesartan, during the second and third trimesters of pregnancy is contraindicated due to the risk of fetal and neonatal injury. drugs.comdrugs.com Exposure during this period can lead to:
Reduced fetal renal function fda.gov
Oligohydramnios (a deficiency of amniotic fluid) fda.gov
Fetal lung hypoplasia fda.gov
Skeletal deformations, including craniofacial deformation and limb contractures fda.gov
Neonatal skull hypoplasia, anuria, hypotension, and renal failure (reversible or irreversible) fda.gov
Fetal and neonatal death drugs.comdrugs.com
When pregnancy is detected, candesartan should be discontinued as soon as possible. fda.gov
Regarding first-trimester exposure, the evidence is less definitive. Most epidemiologic studies have not distinguished between different types of antihypertensive agents. fda.gov However, some data suggest that the risk of major teratogenic effects may not be high if exposure is strictly limited to the first trimester. nih.govnih.gov A study involving 178 normotensive women with type 1 diabetes who became pregnant found similar outcomes between those exposed to candesartan and placebo in early pregnancy, with all discontinuing the medication by an estimated 8 weeks from the last menstrual period. nih.gov Nevertheless, it is recommended that women of childbearing potential be advised of the potential risks and that the use of candesartan is not recommended during the first trimester. drugs.com
| Outcome | Candesartan Group | Placebo Group |
|---|---|---|
| Full-term Pregnancies | 51 | 50 |
| Premature Deliveries | 21 | 27 |
| Spontaneous Miscarriages | 12 | 15 |
| Elective Terminations | 15 | 14 |
| Stillbirths | 2 | 1 |
| 'Sick Babies' | 2 | 8 |
| Cardiac Malformation | 0 | 1 |
Absence of ACE Inhibitor-Induced Cough
A persistent, dry cough is a well-known side effect of ACE inhibitors. This effect is not characteristic of ARBs like this compound. Clinical studies have demonstrated that the incidence of cough with candesartan is similar to that of placebo and significantly lower than with ACE inhibitors.
Hepatic Considerations (e.g., Transient Elevations in Liver Transaminases)
Candesartan has been associated with a low rate of transient elevations in serum aminotransferases (liver enzymes), occurring in less than 1% of patients in controlled trials, an incidence no higher than that observed with placebo. nih.govnih.gov These elevations are typically minor and seldom require discontinuation of the medication. nih.gov
Rare instances of more severe, clinically apparent acute liver injury have been reported in association with candesartan therapy. nih.gov The onset is typically within 1 to 8 weeks of starting the drug, and the pattern of injury can be either hepatocellular or cholestatic. nih.gov Case reports have described severe hepatotoxicity, including instances compatible with drug-induced cholestasis and acute hepatocellular injury, which resolved upon withdrawal of the drug. researchgate.netresearchgate.net The underlying mechanism for candesartan-induced liver injury is thought to be an idiosyncratic hypersensitivity reaction. nih.gov
Long-term Safety Data and Post-marketing Surveillance
The long-term safety and tolerability of this compound have been evaluated in several studies. In two open-label, prospective multicenter studies, this compound, administered for up to 12 months, was found to be well-tolerated. nih.gov The incidence of adverse events decreased steadily over time, with most appearing within the first 3 months of treatment. nih.gov Only about 5% of patients withdrew from therapy due to adverse events, and tolerability was consistent across gender and age groups. nih.gov
A 52-week open-label study in hypertensive children aged 6 to 17 years also demonstrated that candesartan was generally well-tolerated. nih.gov The most commonly reported adverse events included headache, upper respiratory infection, dizziness, cough, and sore throat. nih.gov
The Candesartan Antihypertensive Survival Evaluation in Japan Extension Study (CASE-J Ex) provided further long-term data on the effects of candesartan in high-risk hypertensive patients, contributing to the understanding of its long-term cardiovascular morbidity and mortality profile. dntb.gov.ua Additionally, post-marketing surveillance continues to monitor the safety of this compound in real-world clinical use.
Pharmacogenomics and Inter Individual Variability
Genetic Polymorphisms Influencing Candesartan (B1668252) Cilexetil Response
Genetic variations, or polymorphisms, in several genes can influence the efficacy and metabolism of candesartan cilexetil. These genes are often involved in the renin-angiotensin-aldosterone system (RAAS), the primary target of candesartan, or in the drug's metabolic pathways.
Angiotensin II Type 1 Receptor (AGTR1) Gene: The AGTR1 gene encodes the angiotensin II type 1 receptor, the direct target of candesartan. The A1166C (rs5186) polymorphism in this gene has been studied for its impact on candesartan's effectiveness. One study in patients with heart failure who were also receiving ACE inhibitors found that carriers of the C1166 allele had a greater decrease in N-terminal proB-type natriuretic peptide (NT-proBNP) and high-sensitivity C-reactive protein (hsCRP) after six months of treatment compared to those with the AA1166 genotype. nih.govresearchgate.net Conversely, individuals with the AA1166 genotype showed a more significant decrease in both systolic and diastolic blood pressure after just two weeks of therapy. nih.govresearchgate.net Another study on patients with primary hypertension found that those with the AC genotype of rs5186 had a more significant reduction in systolic blood pressure with a candesartan-based regimen compared to AA homozygotes. nih.gov
Cytochrome P450 2C9 (CYP2C9) Gene: Candesartan is partially metabolized by the CYP2C9 enzyme. nih.govdongguk.edu Genetic polymorphisms in the CYP2C9 gene can alter the enzyme's activity, leading to variations in drug clearance and plasma concentrations. For instance, the heterozygous poor metabolizer genotype CYP2C91/*3 has been associated with decreased clearance and a 2.5-fold increase in the area under the concentration-time curve of candesartan. nih.gov This can potentially lead to an enhanced hypotensive effect. nih.gov Physiologically based pharmacokinetic (PBPK) modeling has been used to investigate the effect of CYP2C9 polymorphisms on candesartan's pharmacokinetics, suggesting its importance in individualizing therapy. nih.govdongguk.edu
Other Gene Polymorphisms: Genome-wide association studies (GWAS) have identified several other single nucleotide polymorphisms (SNPs) that may influence the blood pressure response to candesartan. nih.govmdpi.comresearchgate.net A study involving White and African American subjects identified multiple loci. nih.gov For example, the GG genotype of rs3758785 in the G protein-coupled receptor 83 gene (GPR83) was associated with a more than 16-fold greater odds of a good blood pressure response to candesartan compared to the AA genotype. nih.govmdpi.com Other identified SNPs include rs111020821 near the fucosyltransferase 4 (FUT4) gene and rs11649420 in the amiloride-sensitive sodium channel subunit SCNN1G gene. nih.govmdpi.comresearchgate.net Additionally, the ABO gene polymorphism (T>G) rs495828 has been found to affect Angiotensin-Converting Enzyme (ACE) levels, which could indirectly influence the response to candesartan. healthsciencesbulletin.comresearchgate.net
| Gene | Polymorphism (SNP) | Effect on this compound Response | Population Studied |
|---|---|---|---|
| AGTR1 | A1166C (rs5186) | C1166 carriers showed a greater decrease in NT-proBNP and hsCRP; AA1166 carriers had a greater initial drop in blood pressure. nih.govresearchgate.net AC genotype associated with greater systolic BP reduction. nih.gov | Heart failure patients nih.govresearchgate.net; Primary hypertension patients. nih.gov |
| CYP2C9 | 1/3 Genotype | Associated with decreased clearance and increased plasma concentration of candesartan, enhancing its hypotensive effect. nih.gov | Japanese patient with hypertension. nih.gov |
| GPR83 | rs3758785 | GG genotype had >16-fold greater odds of good BP response compared to AA genotype. nih.govmdpi.com | White Americans. nih.gov |
| FUT4 | rs111020821 | Associated with influencing antihypertensive response to candesartan. mdpi.comresearchgate.net | GERA study participants. mdpi.com |
| SCNN1G | rs11649420 | GG genotype associated with a three-fold greater BP response to candesartan compared to AA+AG genotypes. mdpi.com | GERA study participants. mdpi.com |
| ABO | rs495828 | Strongly affects ACE levels, with candesartan being a viable choice for patients with high ACE levels. healthsciencesbulletin.comresearchgate.net | Hypertensive patients in Kerbala Province. healthsciencesbulletin.comresearchgate.net |
Ethnic and Racial Differences in Therapeutic Response and Tolerability
Significant differences in the therapeutic response to antihypertensive drugs, including this compound, have been observed among different ethnic and racial groups. nih.gov These variations are thought to be due to a combination of genetic and environmental factors. frontiersin.org
African Americans vs. White Americans: Several studies have indicated that the antihypertensive effect of candesartan is less pronounced in Black patients compared to non-Black patients. sukl.gov.cz In a study of patients with essential hypertension, the blood pressure response to candesartan was found to be greater in non-Hispanic whites than in African Americans. oup.com Specifically, the decrease in systolic blood pressure was significantly greater in non-Hispanic white women than in other groups, and the decrease in diastolic blood pressure was greater in non-Hispanic whites of both genders compared to African Americans. oup.com A pharmacogenomic study also noted that in African Americans, blood pressure responses were greater to the diuretic hydrochlorothiazide (B1673439) than to candesartan, while the opposite was true for Whites. nih.gov This suggests that for blood pressure control, Black patients may more frequently require uptitration of candesartan or the addition of concomitant therapy. sukl.gov.cz
Indonesian Ethnic Groups: A study comparing the efficacy of this compound between two indigenous ethnic groups in Indonesia, the Tolaki and Muna, found significant differences. researchgate.netrjptonline.org After one month of monotherapy, the reduction in both systolic and diastolic blood pressure was greater in the Tolaki ethnic group compared to the Muna ethnic group. researchgate.netrjptonline.org Consequently, the achievement of target blood pressure reduction was significantly higher for the Tolaki patients. researchgate.netrjptonline.org In terms of tolerability, while complaints of dizziness and headache were noted in both groups, six individuals in the Muna group with type 2 diabetes experienced hyperkalemia. rjptonline.org
| Ethnic/Racial Groups Compared | Key Findings in Therapeutic Response | Tolerability Notes |
|---|---|---|
| African Americans vs. White Americans | Blood pressure reduction with candesartan is significantly greater in non-Hispanic Whites. nih.govoup.com The antihypertensive effect is less pronounced in Black patients. sukl.gov.cz | Uptitration or concomitant therapy may be more frequently needed for Black patients. sukl.gov.cz |
| Tolaki vs. Muna (Indonesia) | Decrease in systolic and diastolic blood pressure was greater in the Tolaki ethnicity. researchgate.netrjptonline.org Achievement of target BP was significantly higher for the Tolaki group. researchgate.netrjptonline.org | Six patients in the Muna group with diabetes experienced hyperkalemia. rjptonline.org No other significant differences in tolerability were reported. rjptonline.org |
Drug Interactions and Concomitant Therapies
Interactions with Potassium-Sparing Diuretics and Potassium Supplements
The concurrent use of candesartan (B1668252) cilexetil with medications that increase serum potassium levels can elevate the risk of hyperkalemia (high potassium levels in the blood). goodrx.comnih.gov Angiotensin II receptor blockers (ARBs) like candesartan inhibit the secretion of aldosterone (B195564), which may lead to a decrease in potassium excretion. drugbank.com Consequently, co-administration with potassium-sparing diuretics, potassium supplements, or salt substitutes containing potassium requires caution and regular monitoring of serum potassium. hres.cawww.nhs.uk The risk of hyperkalemia is particularly pronounced in patients with heart failure or renal impairment. nih.gov
Table 1: Interactions with Potassium-Elevating Agents
| Interacting Agent | Potential Outcome | Reference |
|---|---|---|
| Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride, Canrenoic acid) | Increased risk of hyperkalemia and hypotension. | goodrx.comdrugbank.comwww.nhs.uk |
| Potassium Supplements (e.g., Potassium chloride) | Increased risk of hyperkalemia. | goodrx.comnih.gov |
| Salt Substitutes Containing Potassium | Increased risk of hyperkalemia. | goodrx.comwww.nhs.uk |
| Other Drugs that Increase Potassium (e.g., Heparin, Co-trimoxazole) | Increased risk of hyperkalemia. | hres.cawww.nhs.uk |
Interactions with Lithium
Concurrent administration of candesartan with lithium is generally not recommended. www.nhs.uk Reports indicate that angiotensin II receptor antagonists can lead to increased serum lithium concentrations and potential toxicity. nih.govdrugs.com The proposed mechanism involves a reduction in sodium reabsorption by candesartan, which may consequently increase the reabsorption of lithium in the kidneys. drugs.com If the combination is deemed necessary, frequent monitoring of serum lithium levels is advised. drugs.com Symptoms of lithium intoxication can include drowsiness, confusion, diarrhea, vomiting, muscle weakness, tremor, and blurred vision. drugs.com
Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The co-administration of candesartan with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including selective cyclooxygenase-2 (COX-2) inhibitors, can result in several clinically significant interactions. nih.gov
Reduced Antihypertensive Effect : NSAIDs may attenuate the blood pressure-lowering effects of candesartan. nih.gov
Deterioration of Renal Function : In patients who are elderly, volume-depleted, or have compromised renal function, this combination may lead to a decline in renal function, including the possibility of acute renal failure. nih.govnih.gov These effects are typically reversible upon discontinuation of the drugs. nih.gov
Increased Risk of Adverse Effects : The general risk of renal failure, hyperkalemia, and hypertension can be heightened with concurrent use. drugbank.commedindia.net
Periodic monitoring of renal function is recommended for patients receiving both candesartan and NSAID therapy. nih.gov
Table 2: Examples of NSAIDs Interacting with Candesartan Cilexetil
| NSAID | Potential Outcome | Reference |
|---|---|---|
| Aceclofenac | Increased risk of renal failure, hyperkalemia, and hypertension. | drugbank.commedindia.net |
| Diclofenac | Increased risk of renal failure, hyperkalemia, and hypertension. | medindia.netprescriberpoint.com |
| Ibuprofen | Potential for reduced antihypertensive effect and increased risk of renal impairment. | www.nhs.uk |
| Naproxen | Potential for reduced antihypertensive effect and increased risk of renal impairment. | www.nhs.ukprescriberpoint.com |
| Celecoxib (COX-2 Inhibitor) | Increased risk of renal failure, hyperkalemia, and hypertension; potential for reduced antihypertensive effect. | www.nhs.ukprescriberpoint.com |
Interactions with Other Antihypertensive Agents (e.g., Dual RAAS Blockade)
Dual blockade of the Renin-Angiotensin-Aldosterone System (RAAS) through the combined use of an ARB like candesartan with an Angiotensin-Converting Enzyme (ACE) inhibitor or aliskiren (B1664508) is associated with an increased risk of adverse events compared to monotherapy. hres.ca Research has shown that this combination elevates the risk of hypotension, hyperkalemia, and changes in renal function, including acute renal failure. drugs.comdrugs.com
The co-administration of aliskiren with candesartan is specifically contraindicated in patients with diabetes. nih.govmayoclinic.org In patients with moderate to severe renal impairment (GFR < 60 mL/min/1.73 m2), the use of candesartan with aliskiren is also contraindicated. hres.ca
Absence of Clinically Significant Interactions with Specific Drugs (e.g., Glyburide, Nifedipine, Digoxin, Warfarin, Oral Contraceptives)
Pharmacokinetic studies conducted in healthy volunteers have demonstrated that this compound does not have clinically significant interactions with several commonly co-administered drugs. nih.govkiberis.ru No significant changes in the pharmacokinetic parameters of candesartan or the co-administered drugs were observed. nih.gov
Glyburide (Glibenclamide) : No clinically significant pharmacokinetic interaction was found. nih.govkiberis.ru
Nifedipine : No effect on the pharmacokinetic parameters of candesartan was observed. nih.gov
Digoxin : Co-administration did not alter the plasma concentrations of digoxin. nih.gov While one database suggests a potential for increased hyperkalemia, dedicated pharmacokinetic studies show no interaction. drugbank.comnih.gov
Warfarin : Studies have shown no clinically meaningful interaction. One study noted a minor 7% decrease in the trough plasma concentration of warfarin, but this had no impact on prothrombin time. nih.govresearchgate.net There are no reports of significant interactions between the two drugs, and candesartan does not appear to alter the effects of warfarin. svelic.se
Oral Contraceptives (ethinyl estradiol/levonorgestrel) : No changes in the drug plasma concentrations of the oral contraceptive components were seen when co-administered with this compound. nih.govkiberis.ru
Cytochrome P450 System Metabolism and Lack of Significant Inhibition/Induction
Candesartan undergoes only minor hepatic metabolism to an inactive metabolite, a process mediated by the cytochrome P450 isoenzyme CYP2C9. nih.govnih.govresearchgate.net Because its metabolism via the P450 system is limited, the potential for clinically significant drug-drug interactions with medications that inhibit or induce these enzymes is considered minimal. nih.gov
Research has confirmed that candesartan does not significantly inhibit or induce the CYP450 enzyme system. For instance, in-vitro studies showed that candesartan had no effect on the CYP2C9-mediated metabolism of S-warfarin. researchgate.netnih.gov Furthermore, a clinical study found that candesartan is unlikely to inhibit the CYP2C8-mediated metabolism of other drugs to any clinically significant extent. researchgate.net
Potential Drug-Drug Interactions with Various Compounds
Beyond the major interaction classes, this compound has the potential to interact with various other compounds. The nature of these interactions ranges from metabolic effects to additive pharmacodynamic effects.
Table 3: Potential Interactions with Various Compounds
| Compound | Nature of Potential Interaction | Reference |
|---|---|---|
| Abrocitinib | The metabolism of Abrocitinib may be decreased when combined with this compound. | drugbank.com |
| Aceclofenac | The risk or severity of renal failure, hyperkalemia, and hypertension can be increased. | drugbank.commedindia.net |
| Aliskiren | Increased risk of hyperkalemia, hypotension, and nephrotoxicity. Contraindicated in patients with diabetes. | drugbank.comdrugs.comdrugbank.com |
| Amyl Nitrite | The risk or severity of adverse effects (e.g., hypotension) can be increased. | drugbank.comdrugbank.commedindia.net |
| Anastrozole | The metabolism of Anastrozole may be decreased when combined with this compound. | drugbank.com |
Emerging Research and Future Directions
Investigation of Novel Therapeutic Applications (e.g., Anti-tumor Effects in Colorectal Cancer)
Recent preclinical studies have illuminated the potential of candesartan (B1668252) as an anti-cancer agent, particularly in colorectal cancer (CRC). Research indicates that candesartan may inhibit tumor growth and progression through various mechanisms. In a mouse model of CRC, treatment with candesartan, both alone and in combination with the chemotherapy drug 5-fluorouracil (B62378) (5-FU), led to a decrease in tumor size. nih.govnih.govexcli.de Histological analysis revealed that candesartan induced tumor necrosis, reduced tumor density, and attenuated collagen deposition, thereby mitigating tumor fibrosis. nih.govnih.gov The anti-tumor effects of candesartan are thought to be mediated by the induction of reactive oxygen species (ROS) production and the inhibition of fibrosis. nih.govnih.gov
Furthermore, candesartan has been shown to suppress the proliferation and migration of CRC cells by modulating the expression of key regulatory proteins such as Cyclin D1, MMP3/9, and E-cadherin. nih.govexcli.de Beyond colorectal cancer, candesartan is being investigated for its potential in other malignancies. For instance, in breast cancer models, candesartan has been identified as an apelin receptor (APLNR) antagonist that can induce tumor vascular normalization. researchgate.net This normalization of the tumor vasculature can improve the efficacy of other cancer therapies, such as sunitinib, and has been shown to potentiate its anti-tumor effects while also inhibiting pulmonary metastasis. researchgate.net Additionally, candesartan has been observed to enhance the effectiveness of radiotherapy by promoting tumor vascular normalization within a specific therapeutic window. amegroups.org In the context of lung cancer, candesartan has been found to sensitize human lung adenocarcinoma cells to TRAIL-mediated apoptosis, suggesting its potential to overcome treatment resistance. nih.gov
Table 1: Investigational Anti-Tumor Effects of Candesartan
| Cancer Type | Observed Effects | Potential Mechanisms of Action |
|---|---|---|
| Colorectal Cancer | Decreased tumor size, increased tumor necrosis, reduced tumor fibrosis. nih.govnih.gov | Induction of ROS production, inhibition of fibrosis, modulation of Cyclin D1, MMP3/9, and E-cadherin. nih.govnih.govexcli.de |
| Breast Cancer | Induction of tumor vascular normalization, potentiation of sunitinib's anti-tumor efficacy, inhibition of pulmonary metastasis. researchgate.net | APLNR antagonism, activation of the ROS/dsDNA/cGAS/STING pathway. researchgate.net |
| General (in relation to radiotherapy) | Increased sensitivity to radiotherapy. amegroups.org | Regulation of tumor vessel normalization. amegroups.org |
| Lung Adenocarcinoma | Sensitization of cancer cells to TRAIL-mediated apoptosis. nih.gov | Targeting TRAIL-DR5. nih.gov |
Further Elucidation of Signaling Pathways and Molecular Mechanisms beyond AT1 Receptor Blockade
While the primary mechanism of action of candesartan is the blockade of the angiotensin II type 1 (AT1) receptor, emerging evidence suggests that its therapeutic effects may extend beyond this pathway. nih.gov Researchers are actively investigating these alternative signaling pathways to gain a more comprehensive understanding of the drug's molecular mechanisms.
One area of interest is the interaction of candesartan with peroxisome proliferator-activated receptor-gamma (PPAR-γ). Studies in the context of traumatic brain injury have suggested that candesartan may act as a PPAR-γ agonist. nih.gov This dual activity of AT1 receptor blockade and PPAR-γ activation is thought to contribute to its therapeutic effects. nih.gov PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and is expressed in various cells within the central nervous system. nih.gov The activation of PPAR-γ by candesartan could, therefore, be at least partially responsible for its beneficial effects observed in preclinical models of neurological conditions. nih.gov
Development of Advanced Drug Delivery Systems and Formulations
A significant challenge with candesartan cilexetil is its low oral bioavailability, which is attributed to its poor aqueous solubility and susceptibility to first-pass metabolism in the liver. tandfonline.comsperonline.com To overcome these limitations, researchers are developing advanced drug delivery systems and novel formulations.
Nanotechnology-based approaches have shown considerable promise in improving the oral delivery of this compound. tandfonline.com Various nano-based delivery systems are being explored to enhance its aqueous solubility and dissolution, thereby increasing its bioavailability. tandfonline.com These include:
Nanosuspensions: Formulations of this compound-loaded nanosuspensions have been shown to significantly increase the drug's solubility. pensoft.net One study reported a more than five-fold increase in solubility with a nanosuspension formulation, which also demonstrated a rapid release of 90% of the drug within 10 minutes. pensoft.net
Solid Lipid Nanoparticles (SLNs): SLNs are considered a promising delivery system for this compound. tandfonline.com They have been shown to improve oral bioavailability and provide a prolonged pharmacodynamic effect. tandfonline.com Formulated SLNs have exhibited a mean particle size in the nanometer range and high entrapment efficiency. speronline.com
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Cationic SNEDDS have been developed to enhance the biopharmaceutical performance of this compound. rsc.org These systems have demonstrated the ability to increase the apparent permeability of the drug and significantly enhance its oral bioavailability in preclinical studies. rsc.orgresearchgate.net
In addition to nanotechnology, other formulation strategies are being investigated. For instance, a novel tablet formulation of amorphous this compound solid dispersion incorporating naringin, a natural flavonoid that inhibits P-glycoprotein, has been shown to increase oral bioavailability by 1.7-fold in rabbits. tandfonline.com Another approach involves the development of controlled-release polar lipid microparticles using a solid dispersion technique to provide a more sustained drug release. nih.gov
Real-World Effectiveness Studies and Registries
While randomized controlled trials (RCTs) are the gold standard for evaluating drug efficacy, real-world effectiveness studies and registries provide valuable insights into how a medication performs in a broader, more diverse patient population and in routine clinical practice.
A retrospective cohort study has shed light on the real-world effectiveness and tolerability of candesartan for the preventive treatment of migraine. nih.govnih.govresearchgate.net This is a notable area of research as it explores an application of candesartan beyond its primary cardiovascular indications. d4-pharma.com The study included patients with both chronic and episodic migraine, as well as those with medication-overuse headaches, who are often excluded from traditional clinical trials. nih.govd4-pharma.com
The findings from this real-world study demonstrated that candesartan was associated with a statistically significant reduction in the number of monthly headache days compared to baseline. nih.govnih.govresearchgate.netthe-hospitalist.org Specifically, patients experienced a mean decrease of 4.3 headache days per month at 3 months and 4.7 days at 6 months. nih.govnih.govresearchgate.net The 50% responder rate was 32.5% at 3 months and 31.7% at 6 months. nih.govnih.govresearchgate.netthe-hospitalist.org These results suggest that candesartan can be a beneficial preventive treatment for migraine in a real-world clinical setting, including for patients who have not responded to other prophylactic treatments. nih.govnih.gov
Pharmacoeconomic Analyses and Cost-Effectiveness Studies
Pharmacoeconomic analyses are crucial for determining the value of a therapeutic intervention and informing healthcare policy and clinical decision-making. Several studies have evaluated the cost-effectiveness of this compound in the management of hypertension and chronic heart failure.
In the context of chronic heart failure, economic analyses based on data from the CHARM (Candesartan in Heart Failure – Assessment of Reduction in Mortality and Morbidity) trials have indicated that the addition of this compound to standard therapy provides significant clinical benefits with little to no additional cost in several European countries. nih.gov These analyses concluded that this compound appears to be a cost-effective treatment for patients with chronic heart failure and reduced left ventricular systolic function. nih.gov
For the treatment of hypertension, cost-effectiveness studies have compared candesartan with other antihypertensive agents. A Swedish analysis, for example, found that candesartan-based therapy was cost-effective in elderly patients with hypertension, primarily due to a reduced risk of nonfatal stroke. nih.gov However, other studies have yielded different results depending on the comparator and local drug pricing. A UK-based analysis concluded that branded candesartan was not cost-effective compared to generic losartan (B1675146) for hypertension, with generic losartan potentially offering significant cost savings to the National Health Service (NHS). york.ac.ukresearchgate.net Another study comparing candesartan monotherapy to a candesartan-amlodipine combination found that candesartan monotherapy was more cost-effective. nih.govnih.gov Conversely, a cost-utility analysis comparing amlodipine (B1666008) alone to an amlodipine-candesartan combination found the combination to be more cost-effective for reducing systolic blood pressure. unar.ac.id
Table 2: Summary of Pharmacoeconomic Analyses of this compound
| Indication | Comparator | Key Findings | Country/Region |
|---|---|---|---|
| Chronic Heart Failure | Standard Therapy (Placebo) | This compound was found to be cost-effective when added to standard treatment. nih.gov | Europe (France, Germany, UK) nih.gov |
| Hypertension (Elderly) | Non-candesartan-based therapy | Candesartan-based therapy was deemed cost-effective, primarily due to reduced risk of nonfatal stroke. nih.gov | Sweden nih.gov |
| Hypertension | Generic Losartan | Branded candesartan was not considered cost-effective compared to generic losartan. york.ac.ukresearchgate.net | United Kingdom york.ac.uk |
| Hypertension | Candesartan-Amlodipine Combination | Candesartan monotherapy was more cost-effective. nih.govnih.gov | Not specified |
| Hypertension | Amlodipine Monotherapy | Amlodipine-candesartan combination was more cost-effective for systolic blood pressure reduction. unar.ac.id | Indonesia fip.org |
Research on Combination Therapies for Enhanced Efficacy and Broader Applicability
To improve treatment outcomes and achieve therapeutic goals in a larger proportion of patients, research into combination therapies involving candesartan is ongoing. Combining candesartan with other cardiovascular medications can offer synergistic effects and target multiple pathological pathways.
For hypertension, fixed-dose combinations of this compound and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic, are highly effective in lowering blood pressure. dovepress.comnih.gov These combinations have been shown to provide improved compliance due to a reduced pill burden, good tolerability, and a largely neutral metabolic profile. dovepress.comnih.gov Studies have demonstrated that the antihypertensive effect of the candesartan/HCTZ combination is fully additive, with significantly greater reductions in both systolic and diastolic blood pressure compared to monotherapy with either agent alone. nih.gov
In the management of heart failure, the combination of candesartan with an angiotensin-converting enzyme (ACE) inhibitor has been investigated. The RESOLVD study showed that combining candesartan with ramipril (B1678797) had a positive effect on hemodynamic parameters, left ventricular remodeling, and neurohormonal activity in patients with left ventricular systolic dysfunction. nih.gov The CHARM-Added trial further demonstrated that adding candesartan to ACE inhibitor treatment significantly reduces cardiovascular death and hospitalizations for heart failure in patients with reduced left ventricular ejection fraction. pocn.com However, it is important to note that not all patients with heart failure may be eligible for or tolerate combination therapy with an ACE inhibitor and an angiotensin receptor blocker. nih.gov Studies have also explored the combination of candesartan and ramipril for hypertension, with findings suggesting that this combination may be a beneficial therapeutic strategy for hypertensive patients with related complications like atherosclerosis and diabetes. researchgate.netoup.com
Exploration of this compound in Rare or Understudied Conditions
Beyond its well-established indications, researchers are exploring the potential utility of this compound in a variety of rare or understudied conditions. This line of inquiry is often driven by the drug's known mechanisms of action and the potential for these mechanisms to be relevant in other disease states.
As previously mentioned, the use of candesartan for the preventive treatment of migraine is an example of its exploration in a condition outside of its primary cardiovascular approvals. nih.govnih.govd4-pharma.com The positive findings from real-world effectiveness studies in this area suggest that the therapeutic reach of candesartan may be broader than initially thought. nih.govnih.gov The rationale for its use in migraine is not fully elucidated but may be related to its effects on the vasculature and neuroinflammation. Further research is needed to fully understand its role in this and other neurological conditions. The ongoing investigation into the anti-tumor properties of candesartan also represents an expansion into a new and significant therapeutic area. nih.govnih.govresearchgate.netamegroups.orgnih.gov As our understanding of the pathophysiology of various rare and understudied diseases grows, it is possible that the unique pharmacological profile of this compound will present new opportunities for therapeutic intervention.
Conclusion and Future Perspectives in Candesartan Cilexetil Research
Summary of Key Academic Contributions and Research Gaps
Key academic research has firmly established the clinical profile of candesartan (B1668252) cilexetil. A major contribution was the elucidation of its pharmacological properties as a highly potent and selective AT1 receptor antagonist with a long duration of action, attributed to its tight binding to the receptor. dovepress.comoup.comnih.gov
Clinically, its efficacy in reducing blood pressure has been demonstrated in numerous trials, showing it to be at least as effective, and in some cases more so, than other renin-angiotensin system inhibitors like losartan (B1675146) and enalapril (B1671234). nih.govdovepress.comnih.govnih.gov However, the most significant academic contribution is arguably the Candesartan in Heart Failure: Assessment of Reduction in Mortality and morbidity (CHARM) program. This series of trials provided robust evidence of its benefits across a wide spectrum of patients with chronic heart failure, demonstrating significant reductions in cardiovascular mortality and hospital admissions for heart failure, both as an alternative to ACE inhibitors and as an add-on therapy. nih.govresearchgate.netdrugbank.comijscia.com
Further research has highlighted its role in providing end-organ protection. Studies have shown that candesartan can reduce left ventricular hypertrophy in hypertensive patients and decrease albuminuria in individuals with type 2 diabetes. nih.govchemicalbook.com Additionally, clinical trials such as the Study on Cognition and Prognosis in the Elderly (SCOPE) have pointed to its efficacy in reducing the incidence of nonfatal strokes. dovepress.comnih.gov
Despite these contributions, several research gaps remain:
Understanding Pleiotropic Effects: While preclinical studies suggest candesartan has anti-inflammatory and anti-fibrotic properties, the clinical relevance and mechanisms of these effects in humans are not fully understood. nih.gov
Heart Failure with Preserved Ejection Fraction (HFpEF): Although the CHARM program included patients with preserved ejection fraction, the mechanisms of benefit in this specific and heterogeneous population require more detailed investigation.
Comparative Long-Term Outcome Data: There is a lack of large-scale, head-to-head clinical outcome trials comparing candesartan cilexetil with newer classes of cardiovascular drugs, such as SGLT2 inhibitors or angiotensin receptor-neprilysin inhibitors.
Pharmacogenomics: Research into genetic markers that could predict patient response to candesartan or identify those at higher risk for adverse effects is still in its early stages.
Off-Label Indications: While used off-label for conditions like migraine prevention and diabetic nephropathy, robust, large-scale clinical trial data to firmly establish its efficacy and role in these areas are limited. nih.govdovepress.com
| Trial Name | Patient Population | Key Finding | Reference |
|---|---|---|---|
| CHARM-Alternative | Patients with symptomatic chronic heart failure (LVEF ≤40%) and intolerant to ACE inhibitors. | Candesartan significantly reduced the primary outcome of cardiovascular death or hospital admission for heart failure by 23% compared to placebo. nih.gov | nih.gov |
| CHARM-Added | Patients with symptomatic chronic heart failure (LVEF ≤40%) already receiving an ACE inhibitor. | The addition of candesartan to existing therapy reduced the primary endpoint of cardiovascular death or heart failure hospitalization by 15%. nih.gov | nih.gov |
| SCOPE (Study on Cognition and Prognosis in the Elderly) | Elderly patients (70-89 years) with mild to moderate hypertension. | Candesartan-based therapy was associated with a significant reduction in nonfatal strokes. nih.gov | nih.gov |
| ACTION (A Clinical Experience Trial) | Patients with uncontrolled hypertension, either as monotherapy or on background therapy. | This compound, as an add-on therapy, effectively lowered blood pressure regardless of the background medication (diuretics, calcium antagonists, beta-blockers, ACE inhibitors). nih.govoup.com | nih.govoup.com |
Potential for Translational Research and Clinical Implementation
The future of this compound research lies in translating preclinical findings into novel clinical applications and optimizing its implementation based on existing evidence.
Preclinical research has uncovered a range of potential organ-protective effects beyond blood pressure reduction. nih.gov Animal models have shown that this compound can attenuate cardiac fibrosis, protect against ischemia-reperfusion injury, reduce renal damage, and even lower the incidence of stroke at doses that have minimal impact on blood pressure. nih.govresearchgate.net These findings suggest a direct tissue-protective effect that is a prime area for translational research. For example, investigating these mechanisms in human studies could lead to targeted therapies for preventing organ damage in at-risk populations. Furthermore, emerging in-vitro data suggest candesartan may have anti-fibrotic effects in the lungs and potential antiviral activity, opening entirely new avenues for investigation. medchemexpress.com
In terms of clinical implementation, the extensive data from landmark trials can be better leveraged. The proven benefit of candesartan in reducing hospitalizations for heart failure from the CHARM program supports its wider and earlier use in eligible patients, particularly those who are intolerant to ACE inhibitors. nih.govnih.govnih.gov Similarly, its effectiveness as an add-on agent for treatment-resistant hypertension, demonstrated in studies like the ACTION trial, provides a clear strategy for achieving blood pressure control in challenging clinical scenarios. nih.govresearchgate.net The findings on stroke prevention also support its preferential use in elderly hypertensive patients who are at high risk for cerebrovascular events. nih.gov
Identification of High-Priority Research Areas for this compound
Building on existing knowledge and identified gaps, several high-priority research areas emerge for the future study of this compound.
Exploring Novel Therapeutic Indications:
Neuroprotection and Cognitive Function: Given its demonstrated benefit in stroke prevention, a high-priority area is to investigate whether long-term treatment with candesartan can help prevent cognitive decline and dementia in older adults with hypertension. nih.govnih.gov
Anti-fibrotic and Anti-inflammatory Applications: Clinical trials are needed to determine if the anti-fibrotic and anti-inflammatory properties observed in preclinical studies translate to benefits in human diseases such as pulmonary fibrosis, non-alcoholic steatohepatitis (NASH), or chronic kidney disease progression. medchemexpress.com
Confirmation of Off-Label Uses: Large-scale, randomized controlled trials are necessary to confirm the efficacy of candesartan in migraine prophylaxis and to better define its role in the management of diabetic nephropathy. nih.govdovepress.com
Comparative Effectiveness and Combination Therapy:
Head-to-head outcome trials comparing candesartan with newer agents in heart failure and hypertension are crucial to precisely position it within modern therapeutic guidelines.
Research into novel combination therapies could explore potential synergies with other drug classes to maximize organ protection and clinical outcomes.
Personalized Medicine:
Pharmacogenomic Studies: Identifying genetic variants that influence a patient's response to candesartan could enable clinicians to select patients who are most likely to benefit, thereby personalizing treatment strategies.
Biomarker Development: Research aimed at identifying biomarkers that predict the organ-protective effects of candesartan would allow for more targeted and effective use of the drug.
Q & A
Q. How can discrepancies in this compound’s impact on exercise tolerance be reconciled across trials?
- Methodological Answer : Variability arises from exercise protocols (e.g., treadmill vs. cycle ergometry) and baseline functional capacity. Trials should standardize exercise testing (e.g., modified Naughton protocol) and adjust for placebo effects. Subgroup analyses by baseline VO₂ max may identify responders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
